2-Azaspiro[4.4]nonane hemioxalate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-azaspiro[4.4]nonane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15N.C2H2O4/c2*1-2-4-8(3-1)5-6-9-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDEEUHDJYZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC2.C1CCC2(C1)CCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 2-Azaspiro[4.4]nonane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[4.4]nonane and its derivatives are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures that can effectively mimic peptide turns and present pharmacophoric groups in a well-defined spatial orientation. The spirocyclic core is a key structural motif found in a variety of biologically active compounds. This guide focuses on the hemioxalate salt of 2-Azaspiro[4.4]nonane, providing a comprehensive overview of its chemical properties, synthesis, and potential biological relevance based on available data for the parent compound and related structures.
Chemical and Physical Properties
While specific experimental data for 2-Azaspiro[4.4]nonane hemioxalate (CAS RN: 1523617-88-0) is not extensively available in public literature, the properties of the free base, 2-Azaspiro[4.4]nonane (CAS RN: 175-94-0), provide a foundational understanding. The formation of the hemioxalate salt is intended to modify properties such as solubility and stability, which are critical for pharmaceutical development.
Properties of 2-Azaspiro[4.4]nonane (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| Boiling Point | 182.5 °C at 760 mmHg | |
| Density | 0.95 g/cm³ | |
| Flash Point | 56.8 °C | |
| Refractive Index | 1.499 | |
| LogP | 1.86890 | |
| Topological Polar Surface Area | 12 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Properties of this compound
| Property | Value | Notes |
| CAS Number | 1523617-88-0 | |
| Molecular Formula | (C₈H₁₅N)₂ · C₂H₂O₄ | This represents a 2:1 molar ratio of the amine to oxalic acid. |
| Molecular Weight | 340.46 g/mol | |
| Appearance | Likely a crystalline solid | Based on typical properties of amine salts. |
| Solubility | Expected to have higher aqueous solubility than the free base. | Salt formation is a common strategy to improve the water solubility of amines. |
| Melting Point | Not reported in available literature. | Will be significantly different from the boiling point of the free base. |
| Stability | Generally, oxalate salts of amines are stable under standard conditions. |
Experimental Protocols
Synthesis of 2-Azaspiro[4.4]nonane
The synthesis of the 2-Azaspiro[4.4]nonane core can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing cyclopentane derivative. A representative, though not exhaustive, synthetic workflow is conceptualized below.
Caption: Conceptual workflow for the synthesis of the 2-Azaspiro[4.4]nonane core.
A detailed experimental protocol for a related azaspirocycle, 1-Azaspiro[4.4]nonane, involves a domino radical bicyclization. This method utilizes an O-benzyl oxime ether with a tethered alkenyl moiety. The reaction is initiated by AIBN (2,2'-azobisisobutyronitrile) or triethylborane and promoted by Bu₃SnH. The general steps are:
-
Preparation of the Oxime Ether Precursor: Synthesis of the starting material containing both the oxime and alkenyl functional groups.
-
Radical Cyclization:
-
A solution of the oxime ether precursor in a suitable solvent (e.g., cyclohexane) is prepared.
-
The radical initiator (AIBN) and promoter (tributyltin hydride) are added.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical cascade, leading to the formation of the spirocyclic core.
-
-
Purification: The crude product is purified using column chromatography to isolate the desired azaspiro[4.4]nonane derivative.
Preparation of this compound
A general protocol for the preparation of an amine hemioxalate salt from the free base is as follows:
-
Dissolution of the Amine: Dissolve two molar equivalents of 2-Azaspiro[4.4]nonane in a suitable organic solvent, such as isopropanol or ethanol.
-
Preparation of Oxalic Acid Solution: In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.
-
Salt Formation: Slowly add the oxalic acid solution to the amine solution with stirring. The hemioxalate salt will typically precipitate out of the solution.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure this compound.
Caption: General workflow for the preparation of this compound.
Potential Signaling Pathways and Biological Activities
While no specific biological data for this compound is publicly available, the azaspiro[4.4]nonane scaffold is a component of various biologically active molecules. For instance, derivatives of azaspirocycles have been investigated for their activity as agonists of G-protein coupled receptors (GPCRs), such as GPR119, which is a target for the treatment of type 2 diabetes and obesity.
The rigid spirocyclic structure is adept at positioning substituents in a precise three-dimensional arrangement, which can lead to high-affinity interactions with biological targets. The nitrogen atom in the 2-position can act as a key hydrogen bond acceptor or a point for further chemical modification to modulate activity and selectivity.
Caption: Hypothesized signaling pathway for a biologically active 2-Azaspiro[4.4]nonane derivative.
Conclusion
This compound is a chemical entity with potential applications in drug discovery, leveraging the favorable structural characteristics of the azaspiro[4.4]nonane core. While detailed experimental data for this specific salt is limited, this guide provides a foundational understanding based on the properties of the parent amine and general chemical principles. The provided conceptual experimental protocols offer a starting point for its synthesis and characterization. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to 2-Azaspiro[4.4]nonane Hemioxalate
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-Azaspiro[4.4]nonane hemioxalate, a spirocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
This compound is a chemical compound composed of two molecules of the heterocyclic amine 2-Azaspiro[4.4]nonane and one molecule of oxalic acid, forming a hemioxalate salt. The spirocyclic core consists of two five-membered rings, a cyclopentane ring and a pyrrolidine ring, sharing a single carbon atom.
The fundamental properties of the 2-Azaspiro[4.4]nonane free base and its hemioxalate salt are summarized below.
Table 1: Chemical Identification of 2-Azaspiro[4.4]nonane and its Hemioxalate Salt
| Identifier | 2-Azaspiro[4.4]nonane (Free Base) | This compound |
| CAS Number | 175-94-0[1][2][3] | 1523617-88-0[4] |
| IUPAC Name | 2-azaspiro[4.4]nonane[2][3] | 2-azaspiro[4.4]nonane;oxalic acid |
| Molecular Formula | C₈H₁₅N[1][2] | C₁₈H₃₂N₂O₄ |
| Molecular Weight | 125.21 g/mol [1][3] | 340.46 g/mol |
| InChI Key | NINJAJLCZUYDGV-UHFFFAOYSA-N[1][2][3] | HDEDEEUHDJYZEN-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CCNC2[1][2] | C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O |
The molecular structure of this compound is depicted in the following diagram, illustrating the ionic interaction between the protonated amine and the oxalate anion.
Experimental Data
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general procedure would involve the reaction of 2-Azaspiro[4.4]nonane with oxalic acid. A plausible synthetic workflow is outlined below.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Azaspirocyclic scaffolds are, however, known to be present in various biologically active molecules and natural products, suggesting potential for further investigation in this area.
Conclusion
This compound is a well-defined chemical entity with established identifiers. While its core structure is of interest in medicinal chemistry and organic synthesis, there is a notable lack of publicly available, in-depth experimental and biological data. This guide summarizes the existing information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers interested in this molecule are encouraged to perform primary research to elucidate its crystallographic structure, spectroscopic properties, and biological profile.
References
Navigating the Core of Drug Discovery: A Technical Guide to 2-Azaspiro[4.4]nonane Hemioxalate
For Immediate Release
This technical guide provides a comprehensive overview of 2-Azaspiro[4.4]nonane hemioxalate (CAS Number: 1523617-88-0), a spirocyclic scaffold of significant interest to researchers, scientists, and professionals in the field of drug development. This document collates available physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.
Core Compound Identification and Properties
This compound is the hemioxalate salt of the parent compound 2-Azaspiro[4.4]nonane. While specific experimental data for the hemioxalate salt is limited in publicly available literature, the properties of the parent amine provide a foundational understanding.
Table 1: Physicochemical Properties of 2-Azaspiro[4.4]nonane
| Property | Value | Source |
| CAS Number | 175-94-0 | [1][2][3] |
| Molecular Formula | C₈H₁₅N | [1] |
| Molecular Weight | 125.21 g/mol | [1][3] |
| Boiling Point | 182.5°C at 760 mmHg | [1] |
| Flash Point | 56.8°C | [1] |
| Density | 0.95 g/cm³ | [1] |
| Refractive Index | 1.499 | [1] |
| LogP | 1.86890 | [1] |
| Topological Polar Surface Area | 12 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Note: The data presented above pertains to the free base, 2-Azaspiro[4.4]nonane. The hemioxalate salt will exhibit different physical properties such as melting point, solubility, and crystallinity.
Synthesis and Formulation: Experimental Protocols
The synthesis of this compound involves two key stages: the synthesis of the parent 2-Azaspiro[4.4]nonane core and its subsequent conversion to the hemioxalate salt.
Synthesis of the 2-Azaspiro[4.4]nonane Core
The synthesis of the 2-azaspiro[4.4]nonane scaffold can be achieved through various synthetic routes. One common approach involves the construction of the pyrrolidine ring onto a pre-existing cyclopentane derivative. While specific, detailed protocols for this exact molecule are proprietary or embedded within broader synthetic schemes, a generalizable multi-step synthesis is outlined below, based on established organic chemistry principles for constructing similar spirocyclic amines.
A Generalized Synthetic Approach:
A plausible synthetic route could involve the following key transformations:
-
Starting Material: A suitable cyclopentanone derivative.
-
Introduction of a Nitrogen-Containing Moiety: This could be achieved through reactions such as a Strecker synthesis or the addition of a nitrogen nucleophile to an activated cyclopentane ring.
-
Cyclization: Intramolecular cyclization to form the pyrrolidine ring.
-
Reduction: Reduction of any carbonyl or imine functionalities to yield the saturated 2-azaspiro[4.4]nonane.
Note: The specific reagents and reaction conditions would require optimization and are not detailed here due to the lack of a specific published procedure for this exact molecule.
Preparation of this compound
The formation of the hemioxalate salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve one molar equivalent of 2-Azaspiro[4.4]nonane in a suitable organic solvent, such as ethanol or isopropanol.
-
Acid Addition: To the stirred solution, add a solution of 0.5 molar equivalents of oxalic acid dissolved in the same solvent. The addition should be done dropwise at room temperature.
-
Precipitation: The hemioxalate salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.
-
Isolation: The precipitate is collected by filtration.
-
Washing: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: The final product is dried under vacuum to remove residual solvent.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Observations |
| Melting Point | Determination of purity and identity. | A sharp melting point range is indicative of a pure compound. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure of the hemioxalate salt, showing characteristic peaks for both the spiro-amine and the oxalate counter-ion. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the free base (2-Azaspiro[4.4]nonane). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-H, and C=O (from the oxalate) should be observed. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should be in close agreement with the calculated values for the hemioxalate salt (C₁₈H₃₂N₂O₄). |
| Ion Chromatography | Quantification of the oxalate counter-ion. | Can be used to confirm the 2:1 stoichiometric ratio of the amine to oxalic acid.[4] |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the preparation and quality control of this compound.
Caption: A logical workflow for the synthesis, purification, and analysis of this compound.
Applications in Drug Discovery and Development
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a generalized protocol for its synthesis, and a workflow for its characterization. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery. Due to the limited publicly available data, the experimental protocols provided herein are intended as a guide and would require optimization for specific laboratory conditions.
References
The Discovery and Development of 2-Azaspiro[4.4]nonane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonane scaffold, a unique bicyclic system featuring a shared carbon atom between a cyclopentane and a pyrrolidine ring, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a compelling framework for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide delves into the discovery of 2-azaspiro[4.4]nonane compounds, providing an in-depth overview of their synthesis, biological activities, and the experimental methodologies underpinning their development.
Quantitative Biological Data
The biological evaluation of 2-azaspiro[4.4]nonane derivatives has revealed a diverse range of activities, with notable potential in the treatment of central nervous system disorders. The following tables summarize key quantitative data for representative compounds.
| Compound ID | Structure | Biological Target/Activity | Quantitative Data | Reference |
| 1j | N-(phenylamino)-2-azaspiro[4.4]nonane-1,3-dione | Anticonvulsant (MES test) | ED50 = 76.27 mg/kg | [1] |
| 9 | N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | Anticonvulsant (MES test) | Active at 100 mg/kg (mice) | [2] |
| 9 | N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | Anticonvulsant (MES test) | Active at 30 mg/kg (rats) | [2] |
| 10 | N-[(4-bromophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | GABA(A) Receptor Modulator | In vitro activity confirmed | [2] |
| 12 | N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | GABA(A) Receptor Modulator | In vitro activity confirmed | [2] |
| 13 | N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione | GABA(A) Receptor Modulator | In vitro activity confirmed | [2] |
Experimental Protocols
The synthesis of the 2-azaspiro[4.4]nonane core and its derivatives has been achieved through various synthetic strategies. Below are detailed methodologies for key synthetic approaches.
General Procedure for the Synthesis of N-Substituted-2-azaspiro[4.4]nonane-1,3-diones
This procedure describes a one-pot cyclization reaction for the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, which have demonstrated anticonvulsant activity.[3]
Materials:
-
Cyclopentane-1,1-dicarboxylic acid
-
Appropriately substituted phenylhydrazine
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
A mixture of cyclopentane-1,1-dicarboxylic acid (0.01 mol), the appropriate phenylhydrazine (0.01 mol), and anhydrous sodium acetate (0.015 mol) in acetic anhydride (20 mL) is heated at reflux for 3 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione.
Phosphine-Catalyzed [3+2] Annulation for the Synthesis of 2-Azaspiro[4.4]nonene-1,3-diones
This method provides a highly regio- and diastereoselective route to functionalized 2-azaspiro[4.4]nonene derivatives.[4]
Materials:
-
γ-Substituted allenoate
-
Succinimide
-
Triphenylphosphine (PPh3)
-
Toluene
Procedure:
-
To a solution of succinimide (0.2 mmol) and γ-substituted allenoate (0.3 mmol) in toluene (2.0 mL) is added triphenylphosphine (0.02 mmol).
-
The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for the time indicated by TLC monitoring.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2-azaspiro[4.4]nonene-1,3-dione.
Signaling Pathways and Experimental Workflows
The development of 2-azaspiro[4.4]nonane compounds as therapeutic agents involves a systematic workflow from initial screening to lead optimization. Furthermore, understanding their mechanism of action requires elucidation of the signaling pathways they modulate.
Drug Discovery and Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of novel 2-azaspiro[4.4]nonane-based drug candidates.
Putative Signaling Pathway for Anticonvulsant 2-Azaspiro[4.4]nonane-1,3-diones
Certain N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione derivatives have been investigated for their effects on GABA(A) receptors, suggesting a potential mechanism for their anticonvulsant activity.[2] The following diagram illustrates this proposed signaling pathway.
While the full scope of the biological activities of 2-azaspiro[4.4]nonane compounds is still under investigation, the existing data strongly support the potential of this scaffold in the development of novel therapeutics, particularly for neurological disorders. Further research into their synthesis, biological evaluation, and mechanism of action will undoubtedly uncover new opportunities for this promising class of molecules.
References
- 1. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Azaspiro[4.4]nonane Hemioxalate
This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for 2-Azaspiro[4.4]nonane and its hemioxalate salt. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented in a structured format, including detailed experimental protocols and a visualization of a key signaling pathway associated with this class of compounds.
It is important to note that while the focus of this guide is 2-Azaspiro[4.4]nonane hemioxalate (CAS 1523617-88-0), much of the available experimental data pertains to the free base, 2-Azaspiro[4.4]nonane (CAS 175-94-0). This distinction will be clearly indicated where applicable.
Core Physical and Chemical Data
The quantitative physical and chemical properties of 2-Azaspiro[4.4]nonane are summarized in the tables below. Data for the hemioxalate salt is limited; however, general characteristics can be inferred from the properties of the free base and the nature of oxalate salts.
2-Azaspiro[4.4]nonane (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 125.21 g/mol | --INVALID-LINK-- |
| CAS Number | 175-94-0 | --INVALID-LINK-- |
| Boiling Point | 182.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.95 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.499 | --INVALID-LINK-- |
| Flash Point | 56.8 °C | --INVALID-LINK-- |
| LogP | 1.86890 | --INVALID-LINK-- |
| Topological Polar Surface Area | 12 Ų | --INVALID-LINK-- |
This compound
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₅N · 0.5(C₂H₂O₄) | Inferred |
| Molecular Weight | 170.22 g/mol | Inferred |
| CAS Number | 1523617-88-0 | --INVALID-LINK-- |
| Appearance | Likely a white to off-white solid | General knowledge of oxalate salts |
| Melting Point | Not available. Expected to be a distinct melting point higher than the boiling point of the free base. | - |
| Solubility | Expected to have higher solubility in polar solvents like water and alcohols compared to the free base. | General knowledge of amine salts |
| pKa | Not available. The presence of the acidic oxalate will result in a lower pH in solution compared to the free base. | - |
Experimental Protocols
This section details the methodologies for the synthesis of the 2-azaspiro[4.4]nonane core and its subsequent conversion to the hemioxalate salt, as well as common analytical techniques used for its characterization.
Synthesis of the 2-Azaspiro[4.4]nonane Core
A variety of synthetic routes to the azaspiro[4.4]nonane skeleton have been reported. One common approach involves the construction of the pyrrolidine ring onto a pre-existing cyclopentane derivative. A representative multi-step synthesis is outlined below, based on established chemical principles.
Workflow for a Representative Synthesis of 2-Azaspiro[4.4]nonane
Detailed Methodology:
-
Step 1: Olefination of Cyclopentanone. Cyclopentanone is reacted with a phosphonate ylide, such as the one derived from diethyl cyanomethylphosphonate, in a Wittig-Horner-Emmons reaction to yield cyclopentylideneacetonitrile. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) in the presence of a strong base (e.g., sodium hydride).
-
Step 2: Michael Addition. The resulting α,β-unsaturated nitrile undergoes a Michael addition with a nucleophile like nitromethane. This reaction is usually catalyzed by a base such as sodium ethoxide in ethanol.
-
Step 3: Reductive Cyclization. The product from the Michael addition, which contains both a nitrile and a nitro group, is then subjected to reduction. Catalytic hydrogenation using hydrogen gas and a catalyst like Raney nickel, or chemical reduction with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ether solvent, will reduce both functional groups and effect the cyclization to form the 2-azaspiro[4.4]nonane ring system.
-
Purification. The final product is typically purified by distillation under reduced pressure or by column chromatography on silica gel.
Preparation of this compound
The hemioxalate salt is prepared by reacting the free base with oxalic acid in a 2:1 molar ratio.
Protocol:
-
Dissolve 2-Azaspiro[4.4]nonane in a suitable solvent, such as ethanol or isopropanol.
-
In a separate container, dissolve 0.5 molar equivalents of oxalic acid in the same solvent, with gentle heating if necessary.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
The hemioxalate salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Analytical Methods
The characterization of 2-Azaspiro[4.4]nonane and its salts is typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The proton NMR spectrum of the free base will show characteristic signals for the protons on the cyclopentyl and pyrrolidine rings. For the hemioxalate salt, the integration of the signals will confirm the 2:1 ratio of the amine to oxalic acid.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present. The free base will show a characteristic N-H stretch. In the hemioxalate salt, the formation of the ammonium salt will alter this region, and strong absorbances corresponding to the carboxylate group of the oxalate will be present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed. For the hemioxalate salt, the mass spectrum will typically show the mass of the free base after dissociation.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of the synthesized compound.
Biological Activity and Signaling Pathways
Derivatives of the azaspiro[4.4]nonane scaffold have been investigated for their potential as therapeutic agents. A notable area of research is their activity as agonists of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function.[2][3]
Agonism at nAChRs, particularly the α7 subtype, has been explored as a potential therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia.[4]
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The binding of an agonist, such as an azaspiro[4.4]nonane derivative, to the nAChR initiates a signaling cascade that can have various downstream effects, including neuroprotection. A simplified representation of this pathway is shown below.
Pathway Description:
-
Agonist Binding: A 2-azaspiro[4.4]nonane derivative acts as an agonist, binding to the extracellular domain of the nicotinic acetylcholine receptor (nAChR).
-
Ion Channel Opening: This binding induces a conformational change in the receptor, leading to the opening of its integral ion channel.[2]
-
Cation Influx: The open channel allows for the rapid influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the neuron.[2]
-
Initiation of Intracellular Signaling: The increase in intracellular calcium concentration acts as a second messenger, triggering various downstream signaling cascades. One of the key pathways implicated in the neuroprotective effects of nAChR activation is the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3]
-
PI3K/Akt Pathway Activation: The influx of calcium leads to the activation of PI3K, which in turn phosphorylates and activates the protein kinase Akt.
-
Downstream Effects: Activated Akt can then phosphorylate a number of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This can lead to the upregulation of anti-apoptotic proteins like Bcl-2.
-
Neuroprotection: The culmination of this signaling cascade is the inhibition of apoptotic pathways and the promotion of neuronal survival, which is a key therapeutic goal in the treatment of neurodegenerative diseases.[2]
This guide provides a summary of the currently available technical data for this compound. Further research is required to fully characterize the properties and biological activities of this specific salt. The information presented herein should serve as a valuable resource for researchers and scientists working with this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of 4-Heteroarylamino-1′-azaspiro[oxazole-5,3′-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prevalent synthetic strategies for constructing the 2-Azaspiro[4.4]nonane core, a key structural motif in various biologically active compounds. This document details the pivotal intermediates, provides in-depth experimental protocols for their synthesis and subsequent cyclization, and presents quantitative data to facilitate methodological comparison.
Introduction
The 2-Azaspiro[4.4]nonane scaffold is a valuable building block in medicinal chemistry and drug discovery due to its presence in a range of natural products and pharmacologically active molecules. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to enhance binding affinity and selectivity to biological targets. This guide focuses on several robust synthetic pathways, highlighting the critical intermediates that are central to the successful construction of this spirocyclic system.
Key Synthetic Strategies and Intermediates
The synthesis of 2-Azaspiro[4.4]nonane can be broadly categorized into several key strategies, each with its own set of crucial intermediates. This guide will focus on three prominent and illustrative methodologies:
-
Domino Radical Bicyclization via O-Benzyl Oxime Ethers: A powerful method that constructs the spirocycle in a single step from a linear precursor.
-
Palladium-Catalyzed Cascade Cyclization of Dienyl Ketone Oximes: An elegant approach that forms the spirocyclic imine, a direct precursor to the desired amine.
-
Ring Construction from a Pre-existing Pyrrolidine Core: A strategy that builds the cyclopentane ring onto a readily available pyrrolidine derivative.
Domino Radical Bicyclization: Synthesis via O-Benzyl Oxime Ethers
This methodology leverages a domino radical bicyclization reaction, initiated by the formation of an aryl or vinyl radical, which then undergoes a cascade of cyclizations to form the 1-azaspiro[4.4]nonane skeleton. The key intermediate for this transformation is an appropriately substituted O-benzyl oxime ether.
Diagram of Synthetic Pathway: Domino Radical Bicyclization
Caption: Synthetic workflow for 2-Azaspiro[4.4]nonane via a key O-benzyl oxime ether intermediate.
Experimental Protocols
Protocol 1.1: Synthesis of the Oxime Intermediate from a Ketone
This procedure outlines the general synthesis of an oxime from a ketone, a necessary precursor to the O-benzyl oxime ether.
-
Reaction Setup: To a solution of the starting ketone (1.0 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and pyridine, add hydroxylamine hydrochloride (1.2-1.5 eq).
-
Base Addition: Add a base such as pyridine or potassium hydroxide (1.2-1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for 3-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired oxime.
Protocol 1.2: Synthesis of the O-Benzyl Oxime Ether (Key Intermediate)
This protocol describes the benzylation of the oxime to yield the key intermediate for the radical cyclization.
-
Reaction Setup: Dissolve the oxime (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, such as sodium hydride (60% dispersion in mineral oil, 1.2 eq) or potassium hydroxide (2.0 eq), portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes at room temperature, add benzyl bromide or benzyl chloride (1.1-1.5 eq) dropwise.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the O-benzyl oxime ether.[2][3]
Protocol 1.3: Domino Radical Bicyclization
This procedure details the cyclization of the O-benzyl oxime ether to the 2-azaspiro[4.4]nonane core.
-
Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a degassed solvent such as cyclohexane or benzene.
-
Reagent Addition: Add tributyltin hydride (1.1-1.5 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) for 2-6 hours, or until the starting material is consumed as indicated by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the 2-azaspiro[4.4]nonane derivative.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1.1 | Oxime | Ketone | NH2OH·HCl, KOH | 60-98 | [2] |
| 1.2 | O-Benzyl Oxime Ether | Oxime | Benzyl chloride, KOH, KI | 37-95 | [2] |
| 1.3 | 1-Azaspiro[4.4]nonane Derivative | O-Benzyl Oxime Ether | Bu3SnH, AIBN | 11-67 | [4] |
Palladium-Catalyzed Cascade Cyclization of Dienyl Ketone Oximes
This strategy employs a palladium(0) catalyst to initiate a cascade cyclization of a dienyl ketone oxime derivative, leading to the formation of a spirocyclic imine, which can be readily reduced to the target 2-azaspiro[4.4]nonane.
Diagram of Synthetic Pathway: Palladium-Catalyzed Cyclization
Caption: Synthetic route to 2-Azaspiro[4.4]nonane via a palladium-catalyzed cyclization of a dienyl ketone oxime.
Experimental Protocols
Protocol 2.1: Synthesis of Dienyl Ketone Oxime (Key Intermediate)
The synthesis of the dienyl ketone oxime follows a standard oximation procedure as described in Protocol 1.1 . The starting dienyl ketone can be prepared through various established methods, such as Wittig reactions or Grignard additions followed by oxidation.
Protocol 2.2: Palladium-Catalyzed Cascade Cyclization
This protocol describes the key cyclization step.
-
Reaction Setup: In a reaction vessel, combine the dienyl ketone oxime (1.0 eq), a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), and a base like triethylamine (Et₃N, 2.0-3.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 80-110 °C for 1-12 hours, monitoring the reaction by TLC.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the spirocyclic imine.[5]
Protocol 2.3: Reduction of the Spirocyclic Imine
-
Reaction Setup: Dissolve the spirocyclic imine (1.0 eq) in a protic solvent like methanol or ethanol.
-
Reduction: Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Workup and Purification: Quench the reaction with water and concentrate the mixture. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify by chromatography or distillation to obtain the 2-azaspiro[4.4]nonane.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 2.2 | Spirocyclic Imine | Dienyl Ketone Oxime | Pd(PPh₃)₄, Et₃N | 60-82 | [5] |
| 2.3 | 2-Azaspiro[4.4]nonane | Spirocyclic Imine | NaBH₄ | Typically High | General Knowledge |
Ring Construction from a Pre-existing Pyrrolidine Core
This approach involves the formation of the cyclopentane ring onto a pyrrolidine scaffold. A key intermediate in one such synthesis is 2,2-diallylpyrrolidine, which is then oxidatively cleaved to a diacid and subsequently cyclized.
Diagram of Synthetic Pathway: Pyrrolidine Core Strategy
Caption: Synthesis of 2-Azaspiro[4.4]nonane starting from a pyrrolidone core.
Experimental Protocols
Protocol 3.1: Synthesis of 2,2-Diallylpyrrolidine (Key Intermediate)
-
Imidate Formation: Treat pyrrolidone (1.0 eq) with triethyloxonium tetrafluoroborate (1.1 eq) in an anhydrous solvent like dichloromethane at room temperature to form the corresponding ethyl imidate ester.
-
Grignard Reaction: Add the crude imidate ester to a solution of allylmagnesium bromide (3.0 eq) in diethyl ether at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ether, dry the combined organic layers, and concentrate. Purify by distillation to obtain 2,2-diallylpyrrolidine.
Protocol 3.2: Oxidative Cleavage to the Diacid Intermediate
-
Protection (Optional but Recommended): Protect the secondary amine of 2,2-diallylpyrrolidine, for example, as a Boc-carbamate using di-tert-butyl dicarbonate.
-
Ozonolysis: Cool a solution of the protected 2,2-diallylpyrrolidine (1.0 eq) in methanol or a mixture of dichloromethane and methanol to -78 °C. Bubble ozone through the solution until a blue color persists.
-
Oxidative Workup: Quench the reaction with an oxidizing agent, such as hydrogen peroxide, or a milder workup with a reducing agent like dimethyl sulfide followed by a separate oxidation step (e.g., with silver hydroxide) to convert the resulting aldehydes to carboxylic acids.
-
Purification: After appropriate workup to remove excess reagents, the diacid can often be used in the next step without extensive purification.
Protocol 3.3: Dieckmann Condensation and Subsequent Reduction
-
Esterification: Convert the diacid to the corresponding diester (e.g., dimethyl or diethyl ester) using standard methods (e.g., Fischer esterification).
-
Dieckmann Condensation: Add the diester to a solution of a strong base, such as sodium ethoxide in ethanol or potassium tert-butoxide in THF, at room temperature or with gentle heating.[6][7]
-
Reaction Conditions: Stir the reaction for several hours until the cyclization is complete.
-
Workup: Acidify the reaction mixture with aqueous acid and extract the β-keto ester product.
-
Decarboxylation and Reduction: The resulting β-keto ester can be hydrolyzed and decarboxylated, followed by reduction of the ketone and amide functionalities (e.g., using a strong reducing agent like lithium aluminum hydride) to yield the 2-azaspiro[4.4]nonane.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 3.1 | 2,2-Diallylpyrrolidine | Pyrrolidone | AllylMgBr | Moderate to Good | General Procedure |
| 3.2 | Diacid Intermediate | 2,2-Diallylpyrrolidine | O₃, Oxidizing Agent | Good | General Procedure |
| 3.3 | β-Keto Ester | Diester | NaOEt or KOtBu | Varies | [6][7] |
Conclusion
The synthesis of the 2-Azaspiro[4.4]nonane core can be achieved through a variety of elegant and efficient synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. The key intermediates highlighted in this guide—O-benzyl oxime ethers, dienyl ketone oximes, and 2,2-diallylpyrrolidine derivatives—represent critical junctures in these synthetic pathways. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex nitrogen-containing heterocyclic compounds for applications in drug discovery and development.
References
Stereochemistry of 2-Azaspiro[4.4]nonane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonane scaffold is a key structural motif present in a variety of biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics, where precise control of stereochemistry is often paramount for efficacy and selectivity. This technical guide provides a comprehensive overview of the stereochemical aspects of 2-azaspiro[4.4]nonane derivatives, focusing on methods for their stereoselective synthesis and detailed protocols for their stereochemical characterization.
Stereoselective Synthesis of 2-Azaspiro[4.4]nonane Derivatives
The construction of the spirocyclic core of 2-azaspiro[4.4]nonanes with defined stereochemistry can be achieved through several synthetic strategies. Key approaches include diastereoselective and enantioselective methodologies, which provide access to specific stereoisomers.
Diastereoselective Synthesis via Domino Radical Bicyclization
A notable method for the diastereoselective synthesis of 1-azaspiro[4.4]nonane derivatives involves a domino radical bicyclization reaction. This approach, reported by Guerrero-Caicedo et al., utilizes functionalized oxime ethers to construct the spirocyclic system, often with a notable preference for the trans diastereomer.[1][2] The reaction proceeds through the formation and capture of alkoxyaminyl radicals.[1]
The diastereoselectivity of this reaction can be influenced by the choice of radical initiator. For instance, the use of triethylborane (Et₃B) as a radical initiator at room temperature has been shown to increase the diastereoselectivity in favor of the trans product.[1]
Table 1: Diastereomeric Ratios of 1-Azaspiro[4.4]nonane Derivatives Synthesized via Domino Radical Bicyclization [1][2]
| Entry | Substrate | Initiator | Diastereomeric Ratio (trans:cis) |
| 1 | 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | AIBN | 1.2:1 |
| 2 | 2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane | Et₃B | 2:1 |
Enantioselective Synthesis of a 2-Azaspiro[4.4]nonane Precursor
The enantioselective synthesis of key precursors to 2-azaspiro[4.4]nonane derivatives is crucial for accessing optically pure final compounds. Dumas and d'Angelo reported a highly efficient enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a key intermediate in the synthesis of (-)-cephalotaxine.[3][4] This synthesis was achieved with an excellent enantiomeric excess.
Table 2: Enantiomeric Excess of a Chiral 2-Azaspiro[4.4]nonane Derivative [3][4]
| Compound | Synthetic Method | Enantiomeric Excess (e.e.) |
| (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal | Asymmetric Michael addition followed by Curtius rearrangement | ≥ 95% |
Experimental Protocols
Detailed experimental procedures are essential for the replication and further development of synthetic and analytical methodologies. The following sections provide key experimental protocols for the synthesis and stereochemical analysis of 2-azaspiro[4.4]nonane derivatives.
General Procedure for Domino Radical Bicyclization[1][2]
To a solution of the respective O-benzyl oxime ether (1.0 equiv) in dry, degassed cyclohexane (0.02 M), tributyltin hydride (1.1-1.2 equiv) and a radical initiator (AIBN, 0.2 equiv or Et₃B, 1.0 M solution in hexanes, 1.0 equiv) are added. The reaction mixture is then either heated at reflux (for AIBN) or stirred at room temperature (for Et₃B) under an inert atmosphere for a specified time. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the diastereomeric products.
Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal[3][4]
The synthesis involves an asymmetric Michael addition of an enamine derived from a chiral amine to an α,β-unsaturated ester, followed by a series of transformations including a Curtius rearrangement to install the nitrogen atom at the spirocyclic center with high stereochemical fidelity. The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Stereochemical Characterization
The determination of the relative and absolute stereochemistry of 2-azaspiro[4.4]nonane derivatives relies on a combination of spectroscopic and analytical techniques.
The diastereomeric ratio (d.r.) of a mixture of 2-azaspiro[4.4]nonane derivatives can be determined by ¹H NMR spectroscopy. The relative integration of well-resolved signals corresponding to each diastereomer provides a quantitative measure of their ratio. The cis and trans diastereomers often exhibit distinct chemical shifts for protons in the vicinity of the stereocenters.[1]
Protocol for NOESY 2D NMR for Stereochemical Assignment: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed to determine the relative stereochemistry. The presence of cross-peaks between specific protons indicates their spatial proximity. For 1-azaspiro[4.4]nonane derivatives, the observation of a NOE correlation between a proton on the cyclopentane ring and a proton on the pyrrolidine ring can confirm a cis or trans relationship. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the spectrum is acquired on a high-field NMR spectrometer. The mixing time (d8) is a crucial parameter and is typically set between 400-800 ms for small molecules to allow for the buildup of NOE signals.[5][6][7]
Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of chiral 2-azaspiro[4.4]nonane derivatives. Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H, are commonly used for the separation of enantiomers.
General Protocol for Chiral HPLC Analysis: The analysis is performed on a chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6 mm). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and an alcohol (e.g., 2-propanol or ethanol).[8] For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution. The flow rate is typically set at 1 mL/min, and detection is performed using a UV detector at an appropriate wavelength. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline 2-azaspiro[4.4]nonane derivative. The process involves growing a suitable single crystal, collecting diffraction data, and refining the crystal structure. The resulting crystallographic information file (CIF) contains the precise three-dimensional coordinates of all atoms in the molecule.
Visualizations
Synthetic Pathway for Diastereoselective Domino Radical Bicyclization
Caption: Domino radical bicyclization for diastereoselective synthesis.
Experimental Workflow for Stereochemical Analysis
Caption: Analytical workflow for stereochemical determination.
Logical Relationship of Stereoisomers
Caption: Relationships between stereoisomers of a 2-azaspiro[4.4]nonane.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Azaspiro[4.4]nonane hemioxalate, a valuable building block in medicinal chemistry and drug discovery. The following sections outline the synthetic route, experimental procedures, and characterization data.
Overview of the Synthetic Strategy
The synthesis of 2-Azaspiro[4.4]nonane is achieved through a multi-step sequence starting from cyclopentanone. The key steps involve the formation of a spiro-intermediate followed by reduction to the desired secondary amine. The final product is obtained by the formation of the hemioxalate salt.
Experimental Protocols
2.1. Synthesis of 2-Azaspiro[4.4]nonane
This synthesis is presented as a plausible route based on established organic chemistry principles, as a direct literature protocol with complete experimental details was not found.
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials: Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials: Cyclopentylidene-bis(2-cyanoacetamide), Sulfuric acid (concentrated), Water.
-
Procedure:
-
Suspend the dried product from Step 1 in a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux and maintain for 8-12 hours until the evolution of gas ceases.
-
Cool the reaction mixture in an ice bath, which should induce precipitation of the diacid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.
-
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Materials: 2,2-Cyclopentanediacetic acid, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Sodium sulfate (anhydrous).
-
Procedure:
-
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LAH (a sufficient excess to reduce both carboxylic acids and the intermediate amide) in anhydrous THF.
-
Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane.
-
Purify the crude product by distillation under reduced pressure.
-
2.2. Preparation of this compound
-
Materials: 2-Azaspiro[4.4]nonane, Oxalic acid dihydrate, Isopropanol (IPA), Diethyl ether.
-
Procedure:
-
Dissolve the purified 2-Azaspiro[4.4]nonane (2.0 eq) in isopropanol.
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm isopropanol.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to a constant weight.
-
Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Cyclopentylidene-bis(2-cyanoacetamide) | C₁₁H₁₂N₄O₂ | 232.24 | Solid | ||
| 2,2-Cyclopentanediacetic acid | C₉H₁₄O₄ | 186.20 | Solid | ||
| 2-Azaspiro[4.4]nonane | C₈H₁₅N | 125.21 | Liquid | ||
| This compound | (C₈H₁₅N)₂·C₂H₂O₄ | 340.46 | Solid |
*Note: Specific yields and melting points are highly dependent on the exact reaction conditions and purity of reagents and are not available in the cited literature. These should be determined experimentally.
Table 2: Spectroscopic Data for 2-Azaspiro[4.4]nonane
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the protons of the two cyclopentane rings and the N-H proton. The protons adjacent to the nitrogen atom are expected to be in the range of 2.5-3.5 ppm. The N-H proton signal will be a broad singlet. |
| ¹³C NMR | Signals for the spiro carbon, the carbons adjacent to the nitrogen, and the other methylene carbons of the cyclopentane rings. |
| IR (neat) | A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations around 2850-2960 cm⁻¹. |
| MS (EI) | A molecular ion peak (M⁺) at m/z = 125, and fragmentation patterns characteristic of a spirocyclic amine. |
*Note: The exact peak positions and splitting patterns would need to be determined by experimental analysis.
Mandatory Visualizations
Application Notes: Domino Radical Bicyclization for the Synthesis of Azaspirocycles
Introduction
Azaspirocycles are a class of heterocyclic compounds characterized by a spirocyclic scaffold containing at least one nitrogen atom. Their unique three-dimensional architecture and favorable physicochemical properties have positioned them as privileged scaffolds in modern drug discovery.[1][2] The rigid, non-planar structure of azaspirocycles allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit improved properties such as increased aqueous solubility, higher metabolic stability, and a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with clinical success.[1][2]
Domino Radical Bicyclization: A Powerful Synthetic Strategy
Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation.[3] Among these, domino radical bicyclization has emerged as a powerful tool for the construction of intricate cyclic systems, including azaspirocycles. This strategy involves the generation of a radical species that undergoes a sequence of intramolecular cyclization events to rapidly build molecular complexity.
This application note focuses on a domino radical bicyclization methodology for the synthesis of 1-azaspiro[4.4]nonane derivatives, a core structure found in various biologically active molecules. The described protocol utilizes the formation and capture of alkoxyaminyl radicals to achieve the desired bicyclization.[4][5]
Reaction Mechanism and Workflow
The domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B), and promoted by a radical mediator, typically tributyltin hydride (Bu3SnH).[4][6] The reaction proceeds through the following key steps:
-
Radical Initiation: The process begins with the generation of a radical from the initiator.
-
Radical Addition and Cyclization: The initial radical reacts with the starting material, an O-benzyl oxime ether bearing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne, to generate an aryl or vinyl radical. This is followed by a 5-exo-trig cyclization onto the double bond.
-
Second Cyclization: The resulting radical intermediate undergoes a second 5-exo-trig cyclization onto the oxime ether nitrogen, forming the spirocyclic core and an alkoxyaminyl radical.
-
Radical Quenching: The final alkoxyaminyl radical is quenched by a hydrogen atom donor, such as Bu3SnH, to afford the 1-azaspiro[4.4]nonane product and regenerate the tin radical to continue the catalytic cycle.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Cascade reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-Azaspiro[4.4]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved pharmacological properties. Its rigid bicyclic system, containing a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, provides conformational restraint, a key feature in designing potent and selective ligands for various biological targets.[1] This constrained geometry can enhance binding affinity to target proteins and improve metabolic stability, making the 2-azaspiro[4.4]nonane scaffold an attractive starting point for the development of novel therapeutics.
Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The nitrogen atom in the pyrrolidine ring serves as a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).
Applications in Drug Design
The inherent three-dimensionality of the 2-azaspiro[4.4]nonane scaffold is a significant advantage in modern drug discovery. By introducing this spirocyclic moiety, medicinal chemists can increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule. A higher Fsp3 value is often associated with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.
One notable example of a drug candidate featuring a related azaspiroalkane scaffold is Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine). While not a direct 2-azaspiro[4.4]nonane derivative, its mechanism of action provides valuable insights into the potential of this class of compounds. Atiprimod has demonstrated anti-inflammatory and anticancer properties, notably in multiple myeloma. Its mechanism involves the inhibition of key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Data Presentation: Biological Activities of Azaspiro[4.4]nonane and Related Derivatives
The following table summarizes the in vitro anticancer activity of selected spirocyclic compounds, including those with scaffolds related to 2-azaspiro[4.4]nonane.
| Compound ID | Scaffold | Cell Line | Assay | Activity (IC50) | Reference |
| Atiprimod | 2-Azaspiro[4.5]decane | Multiple Myeloma (drug-sensitive & resistant lines) | Apoptosis Induction | 0.6 - 5 µM | [2] |
| Compound 6d | 1-Oxa-4-azaspiro[4.5]decanedione | A549 (Human Lung Cancer) | Cytotoxicity | 0.26 µM | [3] |
| Compound 8d | 1-Oxa-4-azaspiro[4.5]decanedione | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.10 µM | [3] |
| Compound 6b | 1-Oxa-4-azaspiro[4.5]decanedione | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.18 µM | [3] |
| Spiro-pyrimidine derivative | Spiro[chromane-2,4'-pyrimidine] | Gram-positive & Gram-negative bacteria | Antibacterial | MIC down to 2 µg/mL | [4] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] derivatives | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] | K562, Jurkat, HeLa, CT26 | Antiproliferative | 4.2 - 24.1 µM | [5] |
Experimental Protocols
Synthesis Protocol: Representative Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
This protocol is a representative example based on the domino radical bicyclization methodology for the synthesis of the 1-azaspiro[4.4]nonane skeleton.[2][6]
Materials:
-
Functionalized O-benzyl oxime ether (1 equivalent)
-
Tributyltin hydride (Bu3SnH) (1.2 - 1.5 equivalents)
-
2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et3B) (radical initiator)
-
Anhydrous cyclohexane or toluene (solvent)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluents)
Procedure:
-
To a solution of the O-benzyl oxime ether (1.0 mmol) in anhydrous cyclohexane (10 mL) under an inert atmosphere (argon or nitrogen), add tributyltin hydride (1.2 mmol).
-
Add the radical initiator. For AIBN (0.1 mmol), the reaction mixture is typically heated to reflux (around 80 °C). For Et3B (1.0 M in hexanes, 1.2 mL), the reaction can often be performed at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature (if heated).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-azaspiro[4.4]nonane derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Biological Assay Protocols
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[7][8][9]
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (2-azaspiro[4.4]nonane derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11][12][13]
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][14][15][16][17]
Materials:
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathway
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[4.4]nonane and its salts, such as the hemioxalate form, represent a valuable class of scaffolds in medicinal chemistry. The rigid, three-dimensional structure of the azaspiro[4.4]nonane core offers a unique topographical presentation of functional groups, which can lead to enhanced target affinity and selectivity. While 2-Azaspiro[4.4]nonane hemioxalate is primarily utilized as a versatile building block for the synthesis of more complex molecules, its inherent structural features make it an attractive starting point for the development of novel therapeutic agents.
The 1-azaspiro[4.4]nonane ring system is a key structural motif in several bioactive natural products, most notably Cephalotaxine, from which the approved anti-leukemia drug Homoharringtonine is derived.[1][2] This highlights the potential of the azaspiro[4.4]nonane framework to interact with significant biological targets. Derivatives of the broader azaspirocycle class have been investigated for a range of therapeutic applications, including as inhibitors of hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[2]
These application notes provide an overview of the utility of this compound as a scaffold in drug discovery, including protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties of the Core Scaffold
The properties of the parent compound, 2-Azaspiro[4.4]nonane, are fundamental to its application as a medicinal chemistry scaffold. The hemioxalate salt is typically used to improve the handling and solubility of the free base.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem |
| Molecular Weight | 125.21 g/mol | PubChem |
| CAS Number | 175-94-0 | CHIRALEN |
| LogP (calculated) | 1.6 | PubChem |
| Boiling Point | 178.6 °C at 760 mmHg | ChemSpider |
| Density | 0.9±0.1 g/cm³ | ChemSpider |
Application in Scaffold-Based Drug Discovery
The primary application of this compound is as a starting material for the synthesis of compound libraries for screening against various biological targets. The secondary amine in the pyrrolidine ring serves as a key handle for chemical modification.
A typical workflow for utilizing this scaffold in a drug discovery program is outlined below.
Experimental Protocols
The following are representative protocols for the derivatization of 2-Azaspiro[4.4]nonane and the subsequent preliminary biological evaluation of the resulting compounds.
Protocol 1: Synthesis of a Representative Amide Library
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
A diverse library of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
HPLC-MS for purification and analysis
Procedure:
-
Scaffold Preparation: In each well of the 96-well reaction block, add a solution of this compound (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hemioxalate salt and liberate the free base.
-
Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid (1.0 equivalent) from the library in anhydrous DMF.
-
Coupling Agent Addition: To each well, add a solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quenching and Work-up: Quench the reaction by adding water to each well. Extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting amide derivatives using preparative HPLC-MS.
-
Characterization: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening the synthesized library against a panel of protein kinases to identify potential inhibitors.
Materials:
-
Synthesized 2-Azaspiro[4.4]nonane derivatives
-
Panel of purified protein kinases
-
ATP (Adenosine triphosphate)
-
Kinase-specific substrate (e.g., a peptide)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase, substrate, and ATP solution in kinase buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP (an indirect measure of kinase activity) using a detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound at each concentration. Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
Potential Signaling Pathway Modulation
While there is no specific signaling pathway data for this compound, a related, more complex derivative, Azaspirane (Atiprimod), has been shown to inhibit signaling pathways critical for cancer cell survival, such as the STAT3, PI3K/Akt, and NF-κB pathways. This suggests that the azaspiro core can be elaborated to produce compounds that modulate these key cellular processes.
The diagram below illustrates a simplified representation of these pathways, which could be potential targets for novel derivatives of 2-Azaspiro[4.4]nonane.
Conclusion
This compound is a valuable and versatile scaffold for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a solid foundation for the synthesis of novel compounds with the potential for high target affinity and specificity. While the compound itself is not biologically active in a therapeutic sense, its utility as a starting material for the creation of diverse chemical libraries is well-established. The protocols and workflows described herein provide a framework for researchers to leverage this scaffold in their drug discovery efforts, with the ultimate goal of identifying new and effective therapeutic agents.
References
Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of 2-Azaspiro[4.4]nonane, a key structural motif in various biologically active compounds. The following protocols offer robust methods for the synthesis of N-alkylated 2-Azaspiro[4.4]nonane derivatives, which are valuable intermediates in drug discovery and development.
Introduction
2-Azaspiro[4.4]nonane and its derivatives are important scaffolds in medicinal chemistry due to their unique three-dimensional structure and presence in several natural products.[1][2] N-alkylation of the secondary amine in the 2-Azaspiro[4.4]nonane core is a fundamental transformation that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Common methods for the N-alkylation of secondary amines include reaction with alkyl halides in the presence of a base and reductive amination.[3][4][5]
Overview of N-Alkylation Methods
Several methods are available for the N-alkylation of secondary amines like 2-Azaspiro[4.4]nonane. The choice of method often depends on the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials.
-
Direct Alkylation with Alkyl Halides: This is a straightforward and widely used method involving the reaction of the amine with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction.[6][7] Common bases include potassium carbonate, triethylamine, or Hünig's base (N,N-diisopropylethylamine).[6]
-
Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[4][5] This approach is particularly useful for introducing more complex alkyl groups.
The following table summarizes typical conditions for the N-alkylation of secondary amines, which can be adapted for 2-Azaspiro[4.4]nonane.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile, DMF | 25 - 80 | 70 - 95 | [6] |
| Direct Alkylation | Alkyl Halide | Hünig's Base | Acetonitrile | Room Temperature | >90 | [6] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane, THF | 0 - 25 | 60 - 90 | [4] |
Experimental Protocol: N-Alkylation of 2-Azaspiro[4.4]nonane with an Alkyl Bromide
This protocol describes a general procedure for the N-alkylation of 2-Azaspiro[4.4]nonane using an alkyl bromide and potassium carbonate as the base.
Materials:
-
2-Azaspiro[4.4]nonane
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Azaspiro[4.4]nonane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (the reaction temperature will depend on the reactivity of the alkyl bromide).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-Azaspiro[4.4]nonane.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-alkylation of 2-Azaspiro[4.4]nonane.
Caption: Workflow for the N-alkylation of 2-Azaspiro[4.4]nonane.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the components in the N-alkylation reaction.
Caption: Logical relationship of reactants in N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Scale-up Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the scale-up synthesis of 2-Azaspiro[4.4]nonane hemioxalate, a valuable building block in medicinal chemistry and drug development. The synthesis is designed to be robust and scalable, making it suitable for producing kilogram quantities of the target compound.
Introduction
Spirocyclic scaffolds have garnered significant attention in drug discovery due to their ability to introduce three-dimensionality and conformational rigidity to drug candidates, often leading to improved potency and selectivity.[1] The 2-Azaspiro[4.4]nonane core is a key structural motif present in a variety of biologically active molecules. This document outlines a scalable synthetic route for the preparation of 2-Azaspiro[4.4]nonane and its subsequent conversion to the crystalline and readily handleable hemioxalate salt.
Synthetic Strategy
The presented synthesis of 2-Azaspiro[4.4]nonane is a multi-step process that can be adapted for large-scale production. While various methods exist for the synthesis of azaspirocycles, this protocol focuses on a convergent approach that is amenable to scale-up. The general strategies for constructing the azaspiro[4.4]nonane ring system often involve either the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or the formation of a pyrrolidine ring onto a cyclopentane precursor.[2]
The overall synthetic workflow is depicted below:
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Synthesis of 2-Azaspiro[4.4]nonane (Freebase)
A common strategy for the synthesis of spirocyclic pyrrolidines involves the reaction of imines with allyl magnesium halides, followed by a bromocyclization, and subsequent reduction.[3] This approach can be adapted for a scalable synthesis.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Cyclopentanone | Commercially Available | Reagent |
| Benzylamine | Commercially Available | Reagent |
| Toluene | Commercially Available | Anhydrous |
| Allylmagnesium bromide solution | Commercially Available | 1.0 M in THF |
| N-Bromosuccinimide (NBS) | Commercially Available | Reagent |
| Acetonitrile | Commercially Available | Anhydrous |
| Lithium aluminum hydride (LiAlH₄) | Commercially Available | Granules |
| Tetrahydrofuran (THF) | Commercially Available | Anhydrous |
| Palladium on Carbon (10%) | Commercially Available | |
| Hydrogen Gas | ||
| Methanol | Commercially Available | Reagent |
Procedure:
-
Imine Formation: To a solution of cyclopentanone (1.0 eq) in toluene, add benzylamine (1.0 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC/GC-MS), the solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
-
Allylation: The crude imine is dissolved in anhydrous THF and cooled to 0 °C. Allylmagnesium bromide solution (1.2 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Bromocyclization: The crude allylated amine is dissolved in acetonitrile, and N-Bromosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated.
-
Reductive Debromination and Cyclization: The crude bromo-amine is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in THF at 0 °C. The mixture is then heated to reflux. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated.[3]
-
Debenzylation: The resulting N-benzyl-2-azaspiro[4.4]nonane is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the crude 2-Azaspiro[4.4]nonane as a freebase.
Table 1: Summary of Reaction Parameters for 2-Azaspiro[4.4]nonane Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| Imine Formation | Cyclopentanone, Benzylamine | Toluene | Reflux | 4-6 | >95 (crude) |
| Allylation | Imine, Allylmagnesium bromide | THF | 0 to RT | 2-4 | 80-90 |
| Bromocyclization | Allylated amine, NBS | Acetonitrile | 0 to RT | 3-5 | 75-85 |
| Reduction | Bromo-amine, LiAlH₄ | THF | Reflux | 6-8 | 70-80 |
| Debenzylation | N-benzyl-azaspiro-nonane, H₂, Pd/C | Methanol | RT | 12-16 | 90-95 |
Formation of this compound
Materials and Reagents:
| Reagent | Supplier | Grade |
| 2-Azaspiro[4.4]nonane (freebase) | As synthesized | |
| Oxalic acid dihydrate | Commercially Available | Reagent |
| Isopropanol (IPA) | Commercially Available | Reagent |
| Diethyl ether | Commercially Available | Reagent |
Procedure:
-
Dissolve the crude 2-Azaspiro[4.4]nonane freebase in isopropanol.
-
In a separate flask, dissolve oxalic acid dihydrate (0.5 eq) in a minimal amount of hot isopropanol.
-
Add the oxalic acid solution dropwise to the solution of the freebase with stirring.
-
A precipitate will form. Stir the mixture at room temperature for 1-2 hours and then cool to 0-5 °C for an additional hour to complete precipitation.
-
Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound as a white crystalline solid.
Table 2: Characterization Data for this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥ 98% |
| Melting Point | To be determined |
| Solubility | Soluble in water, methanol |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthetic sequence.
Figure 2. Logical flow of the synthetic steps.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄) is highly reactive with water and should be handled with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrogen gas is flammable and should be used with appropriate safety precautions, including the use of a properly functioning hydrogenation apparatus.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The described protocol provides a scalable and robust method for the synthesis of this compound. By following these guidelines, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block for further investigation and application in medicinal chemistry programs. The use of readily available starting materials and well-established chemical transformations makes this route attractive for large-scale production.
References
Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of neurological disorders. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to high affinity and selectivity for various biological targets within the central nervous system (CNS). This document provides a detailed overview of the application of 2-azaspiro[4.4]nonane derivatives in neuroscience research, with a focus on their roles as anticonvulsants and modulators of sigma and muscarinic receptors.
Key Applications in Neuroscience
Derivatives of the 2-azaspiro[4.4]nonane core have been primarily investigated for their utility in treating epilepsy and for their potential to modulate key signaling pathways implicated in neurodegeneration, pain, and psychiatric disorders. The main areas of application include:
-
Anticonvulsant Activity: A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have shown promising anticonvulsant effects in preclinical models.
-
Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.
-
Muscarinic Receptor Targeting: While less explored for the 2-azaspiro[4.4]nonane core itself, related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for future drug discovery efforts targeting cognitive and autonomic functions.
Data Presentation
Anticonvulsant Activity of 2-Azaspiro[4.4]nonane Derivatives
The following table summarizes the in vivo anticonvulsant activity of various N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound ID | Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |
| 1a | N-benzyl | > 300 | > 300 | [1][2] |
| 1j | N-(4-aminophenyl) | 76.27 | - | [2] |
| V | N-(4-methylphenyl)amino | - | Protective | [3] |
| VI | N-(2-trifluoromethylphenyl)amino | - | Protective | [3] |
Note: A dash (-) indicates data not reported in the cited literature.
Sigma Receptor Binding Affinities of Azaspiro[4.4]nonane Analogs
The following table presents the binding affinities (Ki) of 2,7-diazaspiro[4.4]nonane derivatives for sigma-1 and sigma-2 receptors. This data provides insights into the potential for developing selective sigma receptor ligands based on the azaspiro[4.4]nonane scaffold.
| Compound ID | Ki (σ₁) (nM) | Ki (σ₂) (nM) | σ₂/σ₁ Selectivity | Reference |
| 4b | 2.7 | 27 | 10 | [4] |
| 5b | 13 | 102 | 7.8 | [4] |
| 8f | 10 | 165 | 16.5 | [4] |
Signaling Pathways
Sigma-1 Receptor Signaling
The sigma-1 receptor (σ₁R) is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in regulating cellular stress responses and calcium homeostasis.
References
- 1. akjournals.com [akjournals.com]
- 2. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Azaspiro[4.4]nonane Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-azaspiro[4.4]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This document provides detailed protocols for the synthesis and functionalization of the 2-azaspiro[4.4]nonane core, along with an overview of its relevance in drug discovery, including its role in modulating critical signaling pathways.
Synthetic Protocols for 2-Azaspiro[4.4]nonane Core Structures
Several synthetic strategies have been developed to construct the 2-azaspiro[4.4]nonane skeleton. Below are detailed protocols for two effective methods: Phosphine-Catalyzed [3+2] Cycloaddition and Domino Radical Bicyclization.
Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones
This method provides an efficient route to 2-azaspiro[4.4]nonan-1-ones through a cycloaddition reaction.[1][2][3]
Experimental Workflow:
Caption: Workflow for Phosphine-Catalyzed [3+2] Cycloaddition.
Materials:
-
2-methylene-γ-lactam or acrylate derivative
-
Allenoate or ylide precursor (e.g., ethyl 2-butynoate)
-
Phosphine catalyst (e.g., triphenylphosphine (PPh₃) or tributylphosphine (PBu₃))
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-methylene-γ-lactam or acrylate (1.0 mmol) and the allenoate or ylide precursor (1.2 mmol) in dry toluene (10 mL), add the phosphine catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature for 5 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-azaspiro[4.4]nonan-1-one product.
Quantitative Data:
| Reactants | Catalyst | Product | Yield (%) | Reference |
| 2-Methylene-γ-lactams and ethyl 2-butynoate derivatives | PPh₃ | 2-Azaspiro[4.4]nonan-1-one derivatives | Moderate | [2] |
| γ-Substituted allenoates and succinimides | PBu₃ | 2-Azaspiro[4.4]nonene-1,3-dione derivatives | up to 96 | [4] |
Protocol 2: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives
This protocol describes a domino radical bicyclization process for constructing the 1-azaspiro[4.4]nonane skeleton.[5][6][7][8] This method is particularly useful for creating complex, polycyclic systems.
Experimental Workflow:
Caption: Workflow for Domino Radical Bicyclization.
Materials:
-
O-benzyl oxime ether with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety
-
Tributyltin hydride (Bu₃SnH)
-
Radical initiator: 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B)
-
Anhydrous solvent (e.g., cyclohexane)
-
Standard laboratory glassware and reflux/stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for flash column chromatography
Procedure:
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (0.22 mmol) in anhydrous cyclohexane (11.0 mL).
-
Add tributyltin hydride (0.24 mmol) and the radical initiator (AIBN, 0.06 mmol, or Et₃B, as appropriate).
-
If using AIBN, heat the mixture to reflux. If using Et₃B, stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-azaspiro[4.4]nonane derivative.
Quantitative Data:
| Substrate | Initiator | Product | Yield (%) | Reference |
| O-benzyl oxime ethers with an alkenyl moiety | AIBN/Et₃B | 1-Azaspiro[4.4]nonane derivatives | 11-67 | [5][6] |
| trans-2-Benzhydryl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane (specific example) | AIBN | Corresponding 1-azaspiro[4.4]nonane | 58 | [5] |
Biological Relevance and Signaling Pathways
The 1-azaspiro[4.4]nonane core is a central feature of the Cephalotaxus alkaloids, such as cephalotaxine and its ester derivative, homoharringtonine (HHT).[9][10] HHT is an FDA-approved drug for chronic myeloid leukemia and has demonstrated potent antitumor activity. Its mechanism of action involves the modulation of several key signaling pathways.
Homoharringtonine (HHT) and a Representative Signaling Pathway
HHT has been shown to inhibit the JAK2-STAT5 signaling pathway, which is often aberrantly activated in acute myeloid leukemia (AML).[11]
Caption: HHT inhibits the JAK2-STAT5 signaling pathway in AML cells.
HHT acts as a broad-spectrum protein tyrosine kinase inhibitor, preventing the phosphorylation of key signaling proteins like JAK2.[11] This inhibition blocks the downstream activation of STAT5, leading to decreased expression of anti-apoptotic proteins such as Bcl-xL. The net result is the induction of apoptosis and the suppression of malignant cell proliferation and survival.
Furthermore, HHT has been shown to modulate other critical cancer-related pathways, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by HHT can induce apoptosis and reduce cell proliferation.[12]
-
Hippo Pathway: Activation of the Hippo pathway by HHT can also promote apoptosis in cancer cells.[13]
-
SP1/TET1/5hmC/FLT3/MYC Signaling: HHT can suppress this pathway, which is involved in the epigenetic regulation of gene expression in AML.[14]
-
TGF-β Pathway: HHT can activate the TGF-β pathway, leading to cell cycle arrest.[15]
The diverse mechanisms of action of HHT highlight the potential of the 2-azaspiro[4.4]nonane scaffold in the design of multi-targeting anticancer agents.
Conclusion
The 2-azaspiro[4.4]nonane core represents a valuable scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust methods for the construction and functionalization of this important heterocyclic system. The biological activity of natural products containing this core, such as homoharringtonine, underscores its potential in modulating key signaling pathways implicated in diseases like cancer. These application notes and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
References
- 1. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 9. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homoharringtonine affects the JAK2-STAT5 signal pathway through alteration of protein tyrosine kinase phosphorylation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Homoharringtonine Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]
- 14. Homoharringtonine exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC | Haematologica [haematologica.org]
- 15. Homoharringtonine targets Smad3 and TGF-β pathway to inhibit the proliferation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
2-Azaspiro[4.4]nonane hemioxalate solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Azaspiro[4.4]nonane hemioxalate. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it typically soluble?
This compound is the salt form of the parent compound 2-Azaspiro[4.4]nonane, a bicyclic organic compound.[1][2] As an amine salt, it is expected to have higher solubility in polar solvents compared to its free base form.[3] However, specific quantitative solubility data is not widely published. Generally, amine salts exhibit solubility in water and polar protic solvents, while showing limited solubility in non-polar organic solvents.[3][4] The oxalate counterion may influence the overall solubility profile.
Q2: I am observing poor solubility of this compound in my chosen solvent. What are the likely reasons?
Poor solubility can be attributed to several factors:
-
Solvent Polarity: There might be a mismatch between the polarity of the solute and the solvent. While it is a salt, the carbon-rich spirocyclic structure contributes significant non-polar character.
-
Crystal Lattice Energy: The crystalline structure of the hemioxalate salt may have a high lattice energy, making it difficult for solvent molecules to break it down and solvate the individual ions.
-
pH of the Solution: The pH of the solvent system can significantly impact the ionization state of the amine and the oxalate, thereby affecting solubility.
-
Temperature: Solubility is often temperature-dependent. Your working temperature might be too low for adequate dissolution.
-
Common Ion Effect: If the solvent system already contains a significant concentration of either the azaspiro cation or the oxalate anion, it could suppress the dissolution of the salt.
Q3: Can I convert the hemioxalate salt to the free base to improve solubility in organic solvents?
Yes, converting the hemioxalate salt to the free base, 2-Azaspiro[4.4]nonane, will likely increase its solubility in non-polar organic solvents. This can be achieved by treating a suspension of the salt with a base, such as sodium hydroxide or sodium carbonate, followed by extraction of the free base into an organic solvent like diethyl ether or dichloromethane.[5]
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Qualitative Solubility Data
The following table provides an estimated qualitative solubility profile for this compound in common laboratory solvents based on general chemical principles. This should be used as a starting point for solvent selection.
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble | The salt nature promotes solubility, but the organic backbone may limit it. Solubility may increase with heating. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating both cations and anions and should be good solvents for this salt. |
| Intermediate Polarity | Acetone, Acetonitrile | Poorly Soluble | May not be polar enough to effectively dissolve the ionic salt. |
| Non-Polar | Hexane, Toluene, Ether | Insoluble | The ionic character of the hemioxalate salt makes it incompatible with non-polar solvents.[3] |
Experimental Protocols
Protocol 1: Enhancing Aqueous Solubility using pH Adjustment
This protocol aims to improve the solubility of this compound in aqueous solutions by shifting the equilibrium towards the protonated amine.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add the desired amount of this compound to a volume of deionized water.
-
Begin stirring the suspension at room temperature.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH and the visual appearance of the solution.
-
Continue adding acid until the compound fully dissolves or the desired pH is reached. A lower pH (more acidic) will favor the protonated, more soluble form of the amine.
Protocol 2: Preparation of the Free Base for Organic Solvent Solubility
This protocol describes the conversion of the hemioxalate salt to its free base form, which is more soluble in non-polar organic solvents.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the this compound in a minimal amount of deionized water.
-
While stirring, slowly add 1 M NaOH solution until the pH of the aqueous suspension is basic (pH > 10).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution contains the 2-Azaspiro[4.4]nonane free base, which can be used directly or concentrated under reduced pressure.
Conceptual Diagrams
Caption: Salt formation enhances the aqueous solubility of the parent amine.
References
- 1. 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175-94-0(2-Azaspiro[4.4]nonane) | Kuujia.com [kuujia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Azaspiro[4.4]nonane Hemioxalate
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Azaspiro[4.4]nonane hemioxalate in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents or metal ions. As a secondary amine, the nitrogen atom is susceptible to oxidation. The hemioxalate salt's solubility and the protonation state of the amine are highly dependent on the solution's pH.
Q2: What is the expected pH of a solution of this compound in water?
A2: An aqueous solution of this compound is expected to be acidic. Oxalic acid is a stronger acid than the protonated form of the spiro-amine is a base. The resulting pH will depend on the concentration, but it will generally be below 7.
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions should be stored at low temperatures (2-8°C), protected from light using amber vials or by wrapping the container in foil, and blanketed with an inert gas (like nitrogen or argon) to minimize exposure to oxygen. The choice of solvent and buffer system is also critical and should be validated for compatibility.
Q4: Can I use buffers with my this compound solution?
A4: Yes, but buffer selection requires care. Some buffer components can catalyze degradation reactions.[1] It is crucial to perform compatibility studies with your chosen buffer system. Phosphate and citrate buffers are common starting points, but their effect on the stability of this specific compound must be experimentally determined.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution. | pH Shift: The solubility of the free base or the fully protonated oxalate salt may be lower than the hemioxalate salt. A change in pH could cause precipitation. | 1. Measure the pH of the solution. 2. Adjust the pH back to the original value, if appropriate for your experiment. 3. Consider using a suitable buffer system to maintain a stable pH. |
| Solvent Evaporation: Increased concentration due to solvent evaporation can lead to precipitation. | 1. Ensure containers are tightly sealed. 2. If evaporation has occurred, you may need to add fresh solvent to redissolve the compound, though concentration accuracy may be compromised. | |
| Solution develops a yellow or brown color. | Oxidative Degradation: Secondary amines can be susceptible to oxidation, which often results in colored byproducts.[2][3][4] This can be accelerated by light, heat, or the presence of trace metal ions. | 1. Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents to minimize metal ion contamination. 3. Store solutions protected from light and at reduced temperatures. 4. Consider adding a small amount of an antioxidant like EDTA if compatible with your experimental system. |
| Loss of potency or appearance of new peaks in HPLC analysis. | Chemical Degradation: The compound is likely degrading. Potential pathways include oxidation of the amine or reactions related to the solvent or other formulation components.[5][6] | 1. Confirm the identity of the new peaks using LC-MS. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation pathways. 3. Re-evaluate storage conditions (temperature, light, oxygen exposure) and solution components (pH, buffer, solvent). |
Data Presentation: Stability Study Template
As no specific quantitative data is publicly available, researchers can use the following table to structure and record their own experimental stability data.
| Condition | Time Point | Parameter | Result | % Initial |
| 25°C / 60% RH | T=0 | Assay (mg/mL) | 1.02 | 100.0% |
| Purity (%) | 99.8% | - | ||
| pH | 4.5 | - | ||
| Appearance | Clear, colorless | - | ||
| T=1 week | Assay (mg/mL) | 1.01 | 99.0% | |
| Purity (%) | 99.6% | - | ||
| Total Degradants (%) | 0.4% | - | ||
| pH | 4.6 | - | ||
| Appearance | Clear, colorless | - | ||
| 40°C / 75% RH | T=0 | Assay (mg/mL) | 1.02 | 100.0% |
| Purity (%) | 99.8% | - | ||
| T=1 week | Assay (mg/mL) | 0.95 | 93.1% | |
| Purity (%) | 94.5% | - | ||
| Total Degradants (%) | 5.5% | - |
Experimental Protocols
Protocol: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector. An LC-MS system is recommended for identifying degradation products.[7]
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Increase the percentage of Solvent B over 15-20 minutes to elute the parent compound and any less polar degradants.
-
Include a wash step with a high percentage of Solvent B to clean the column.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer. A wavelength around 210-220 nm is often suitable for compounds lacking a strong chromophore.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture). b. Set up stability samples under various conditions (e.g., different pH, temperature, light exposure). c. At each time point, withdraw an aliquot, dilute to a suitable concentration, and inject it into the HPLC system. d. Quantify the peak area of the parent compound and any new peaks that appear over time. The percentage of degradation can be calculated from the decrease in the parent peak area relative to the initial time point.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for a solution stability study.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Domino Radical Bicyclization of Azaspiro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with domino radical bicyclization reactions for the synthesis of azaspiro compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a monocyclized product instead of the desired bicyclized azaspiro compound. What could be the cause?
A1: The formation of monocyclized products is a common side reaction, often occurring when the second cyclization step is disfavored. A key factor is the nature of the substituent on the alkenyl moiety. If the precursor is an oxime radical attached to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is precluded, leading primarily to the monocyclized product.[1] To favor bicyclization, it is recommended to use substrates where the alkenyl moiety is tethered to electron-withdrawing groups or aryl substituents.[1]
Q2: I am observing the formation of E and Z isomers of the starting oxime ether as major byproducts. How can I minimize this?
A2: This side reaction is typically due to the premature reduction of the initially formed aryl radical by the radical mediator, such as Bu₃SnH, before it can undergo the desired cyclization.[2] This has been observed to be more prevalent when aryl radicals are involved.[2]
-
Troubleshooting Tip: Consider using a different radical initiator. For instance, using triethylborane (Et₃B) as an initiator at room temperature has been shown to increase diastereoselectivity and may alter the reaction kinetics to favor cyclization over premature reduction.[2] In some cases, employing stannylvinyl radicals generated from terminal alkynyl groups instead of aryl radicals from aryl halides can eliminate these reduction side products.[2]
Q3: My reaction is resulting in a complex mixture of products, possibly due to undesired hydrogen transfer or alternative cyclizations. How can this be addressed?
A3: In related cascade radical processes, side products can arise from a 1,5-hydrogen transfer followed by a 6-exo-trig cyclization.[2] While this was noted in a system producing fused heterotricyclic compounds, similar undesired pathways can occur in related radical cascades. The reaction conditions, particularly the concentration of the hydrogen donor (e.g., Bu₃SnH), can influence the competition between the desired cyclization and these alternative pathways.
-
Troubleshooting Tip: Carefully control the addition rate and overall concentration of Bu₃SnH. A slower addition rate can maintain a low steady-state concentration of the tin hydride, which can favor the intramolecular cyclization steps over intermolecular quenching or undesired hydrogen transfer reactions.
Q4: I am struggling with poor diastereoselectivity in my bicyclization. Are there ways to improve it?
A4: Diastereoselectivity can be highly dependent on the reaction conditions, particularly the initiator and temperature. For the synthesis of 1-azaspiro[4.4]nonane derivatives, using AIBN in boiling cyclohexane can lead to poor diastereoselectivity.[2]
-
Improvement Strategy: Switching the radical initiator to triethylborane (Et₃B) and running the reaction at room temperature has been demonstrated to significantly increase the predominance of the trans stereoisomer.[2] It is suggested that at lower temperatures, oxygen atoms in the substrate can act as Lewis bases, forming a voluminous complex with boron and creating greater steric hindrance that disfavors the formation of the cis diastereomer.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the desired azaspiro compounds and common side products under different conditions.
| Product Type | Starting Material Moiety | Radical Initiator | Yield (%) | Reference |
| Desired 1-Azaspiro[4.4]nonane | Aryl halide or terminal alkyne | AIBN or Et₃B | 11–67% | [1][2][3][4] |
| Side Product: E/Z Oxime Ethers | Aryl halide | AIBN or Et₃B | 9–28% | [2] |
| Side Product: Monocyclized Product | Methyl-substituted olefin | Not specified | Major Product | [1] |
Experimental Protocols
General Procedure for Domino Radical Bicyclization of O-benzyl Oxime Ethers:
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.[2]
Method A: AIBN Initiator
-
A solution of the corresponding O-benzyl oxime ether (1.0 equiv), AIBN (0.2 equiv), and Bu₃SnH (1.5 equiv) in anhydrous cyclohexane (0.02 M) is prepared.
-
The mixture is refluxed under a nitrogen atmosphere for the time specified for the particular substrate (e.g., 6 hours).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixtures).
Method B: Et₃B Initiator
-
A solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M) is prepared.
-
The solution is degassed by bubbling nitrogen through it for 15 minutes.
-
Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 3 hours).
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualized Mechanisms and Workflows
Caption: Domino radical bicyclization pathway and a common side reaction.
Caption: Troubleshooting workflow for domino radical bicyclization experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 4. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation
Welcome to the technical support center for the synthesis of azaspirocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of azaspirocycles.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Reactivity of Starting Materials:
-
Question: My reaction is not proceeding, and I suspect the starting materials are not reactive enough. What can I do?
-
Answer: Ensure the purity of your starting materials. Impurities can inhibit catalysts or lead to side reactions. Consider using more activated substrates, for example, by introducing electron-withdrawing or -donating groups depending on the reaction mechanism. For reactions involving imines, ensure the imine is freshly prepared and of high purity.
-
-
Catalyst Inactivity or Decomposition:
-
Question: I am using a catalyst (e.g., Iridium or Ruthenium-based), but the reaction is sluggish or does not proceed. What could be the issue?
-
Answer: Catalyst deactivation is a common problem. Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). Traces of impurities in the solvent or reagents can poison the catalyst. Consider purifying your solvent and reagents. For Ring-Closing Metathesis (RCM), substrate-catalyst coordination can sometimes inhibit the reaction.[1]
-
-
Suboptimal Reaction Conditions:
-
Question: I am not getting the expected yield. How can I optimize the reaction conditions?
-
Answer: Systematically screen reaction parameters such as temperature, solvent, and concentration. For instance, in the iridium-catalyzed aza-spirocyclization of indole-tethered amides, a solvent screen identified dichloromethane as optimal for both yield and diastereocontrol.[2] Lowering the temperature in this specific reaction also improved diastereoselectivity.[2]
-
-
Side Reactions:
-
Question: I am observing multiple spots on my TLC, indicating the formation of side products. What are common side reactions and how can I minimize them?
-
Answer: Common side reactions in azaspirocycle synthesis include alkene isomerization in metathesis reactions,[1] deprotonation-derived side paths,[3] and the formation of undesired regioisomers. To minimize these, you can adjust the reaction time, temperature, or the choice of catalyst and solvent. For example, in some ring-closing metathesis reactions, extended reaction times can lead to product isomerization.[1]
-
Problem 2: Poor Diastereoselectivity
Possible Causes and Solutions:
-
Inadequate Stereocontrol from Catalyst or Chiral Auxiliary:
-
Question: The diastereomeric ratio (d.r.) of my product is low. How can I improve it?
-
Answer: The choice of catalyst and ligands is crucial for stereocontrol. For reactions utilizing a chiral catalyst, ensure the catalyst is of high enantiomeric purity. The use of chiral auxiliaries on the substrate can also effectively control diastereoselectivity.
-
-
Suboptimal Reaction Temperature:
-
Question: Does temperature affect the diastereoselectivity of my reaction?
-
Answer: Yes, temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. For example, in the iridium-catalyzed aza-spirocyclization of indole-tethered amides, decreasing the temperature to -15 °C significantly improved the diastereomeric ratio.[2]
-
-
Influence of Protecting Groups:
-
Question: Can the protecting group on the nitrogen atom influence the stereochemical outcome?
-
Answer: Absolutely. The steric bulk and electronic properties of the nitrogen protecting group can influence the facial selectivity of the cyclization. It is often worthwhile to screen different protecting groups (e.g., Boc, Cbz, Ts) to find the one that provides the best diastereoselectivity for your specific substrate.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
High Polarity of the Azaspirocycle:
-
Question: My azaspirocyclic product is very polar and streaks on the silica gel column. How can I purify it effectively?
-
Answer: For highly polar and basic compounds, standard silica gel chromatography can be challenging. Consider using alternative stationary phases like alumina or amine-functionalized silica.[4] Reversed-phase chromatography is another effective method for purifying polar compounds.[4][5] Sometimes, converting the basic amine to its salt (e.g., HCl salt) can aid in purification or induce crystallization.[4]
-
-
Co-elution with Byproducts:
-
Question: My product co-elutes with a persistent impurity. What can I do?
-
Answer: If chromatographic separation is difficult, consider recrystallization if your product is a solid. Alternatively, you might need to revisit the reaction conditions to minimize the formation of the specific byproduct. Protecting group strategies can also be employed; protecting the amine with a group like Boc can alter its polarity and chromatographic behavior, facilitating purification.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing azaspirocycles?
A1: Several powerful methods are used for the synthesis of azaspirocycles, including:
-
Iridium-Catalyzed Aza-Spirocyclization: A mild and efficient method for producing aza-spiroindoline products.[2]
-
NBS-Promoted Semipinacol Reaction: This method can create highly functionalized azaspirocyclic ketones with high diastereoselectivity.[3]
-
Ring-Closing Metathesis (RCM): A versatile method for forming various ring sizes, though it can be sensitive to catalyst choice and reaction conditions.[1][6]
-
Multicomponent Reactions (MCRs): These reactions offer a rapid way to build molecular complexity and generate diverse azaspirocyclic scaffolds in a single step.
-
Pictet-Spengler Reaction: A classic method for synthesizing tetrahydro-β-carbolines, which can be adapted for the synthesis of spiroindoles.[2]
Q2: How do I choose the right nitrogen protecting group for my synthesis?
A2: The choice of a nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups for amines include:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid.
-
Cbz (carboxybenzyl): Removable by hydrogenolysis.
-
Ts (tosyl): A robust protecting group, often requiring strong reducing agents for removal. The choice can significantly impact reaction efficiency and stereoselectivity.
Q3: What analytical techniques are most useful for characterizing azaspirocycles?
A3: A combination of spectroscopic techniques is essential for the full characterization of azaspirocycles:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and relative stereochemistry, which is particularly important for complex spirocyclic systems.
Data Presentation
Table 1: Optimization of Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam [2]
| Entry | Solvent | Silane (equiv.) | Temperature (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Toluene | TMDS (2) | 25 | 55 | 80:20 |
| 2 | Toluene | TMDS (3) | 25 | 85 | 80:20 |
| 3 | Toluene | H-TMDS (3) | 25 | <5 | - |
| 4 | Toluene | PhSiH₃ (3) | 25 | <5 | - |
| 5 | Toluene | (EtO)₃SiH (3) | 25 | <5 | - |
| 6 | THF | TMDS (3) | 25 | 67 | 85:15 |
| 7 | DCE | TMDS (3) | 25 | 78 | 88:12 |
| 8 | CH₂Cl₂ | TMDS (3) | 25 | 95 | 92:8 |
| 9 | CH₂Cl₂ | TMDS (3) | 0 | 95 | 94:6 |
| 10 | CH₂Cl₂ | TMDS (3) | -15 | 95 | 96:4 |
TMDS = Tetramethyldisiloxane
Table 2: Effect of N-Protecting Group on aza-Michael reaction for Azaspirocycle Formation (Illustrative)
| Entry | N-Protecting Group | Solvent | Catalyst | Yield (%) | d.r. |
| 1 | Boc | Toluene | Sc(OTf)₃ | 75 | 85:15 |
| 2 | Cbz | Toluene | Sc(OTf)₃ | 68 | 82:18 |
| 3 | Ts | Toluene | Sc(OTf)₃ | 82 | 90:10 |
| 4 | Boc | CH₂Cl₂ | Sc(OTf)₃ | 81 | 88:12 |
| 5 | Ts | CH₂Cl₂ | Sc(OTf)₃ | 85 | 92:8 |
This table is a representative example based on general principles and may not reflect a single specific literature report.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams[2]
-
To a solution of the indole-tethered lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere is added Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equiv).
-
The solution is cooled to -15 °C.
-
Tetramethyldisiloxane (TMDS, 3.0 equiv) is added dropwise.
-
The reaction mixture is stirred at -15 °C for the time indicated by TLC or LC-MS analysis (typically 1-6 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired azaspiroindoline.
Protocol 2: General Procedure for NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Formation[3]
-
A solution of the allylic alcohol substrate (1.0 equiv) is prepared in a 1:1 mixture of propylene oxide and 2-propanol (or another suitable solvent system) and cooled to -78 °C.
-
N-Bromosuccinimide (NBS, 1.2 equiv) is added in one portion.
-
The resulting mixture is stirred at -78 °C for 2 hours.
-
The reaction is then allowed to warm to room temperature and stirred overnight (approximately 14 hours).
-
The solvent is removed in vacuo.
-
The crude residue is purified by column chromatography on silica gel to yield the azaspirocyclic ketone.
Mandatory Visualization
Caption: A troubleshooting workflow for optimizing azaspirocycle formation.
Caption: Simplified mechanism of the Iridium-catalyzed aza-spirocyclization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Ring Closing Metathesis [organic-chemistry.org]
Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of 2-Azaspiro[4.4]nonane and its derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-Azaspiro[4.4]nonane derivatives, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines can stem from several factors. Here are some common causes and troubleshooting steps:
-
Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting diastereoselectivity. It is recommended to screen a variety of solvents with different polarities. For instance, in some cases, aqueous or highly polar protic solvents like ethanol can promote high diastereoselectivity.
-
Catalyst System: The choice of catalyst is crucial. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂) have been shown to induce high diastereoselectivity[1]. If you are using a catalyst, consider screening different chiral ligands or catalyst systems. In some instances, a catalyst-free approach under thermal conditions might offer better selectivity.
-
Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation. Running the reaction at lower temperatures often favors the formation of the kinetically controlled, and often more diastereomerically pure, product. Conversely, higher temperatures might lead to an equilibrium of diastereomers, resulting in lower d.r.
-
Substrate Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. Modifying the steric environment of your starting materials, if possible, can be a strategy to enhance diastereoselectivity.
-
Presence of Additives: Acid additives like benzoic acid (BzOH) can promote the cycloaddition and influence the regioselectivity and diastereoselectivity of the reaction[2]. Screening different acid additives and their stoichiometry can be beneficial.
Q2: I am observing the formation of significant side products in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these?
A2: The formation of side products in domino radical bicyclizations is a common issue, often arising from premature quenching of radical intermediates. Here are some strategies to address this:
-
Choice of Radical Initiator: The radical initiator can influence the rate of the desired cyclization versus side reactions. For instance, triethylborane (Et₃B) as an initiator can allow for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures[3][4].
-
Concentration of Radical Quenching Agent: The concentration of the radical quenching agent, typically Bu₃SnH, is critical. If the concentration is too high, premature reduction of the initial aryl or vinyl radical can occur before the desired cyclization cascade is complete. A slow addition of Bu₃SnH to the reaction mixture can help to maintain a low steady-state concentration, favoring the cyclization pathway.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Shorter reaction times, as can be achieved with initiators like Et₃B, can minimize the opportunity for side reactions to occur[4].
Q3: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion, or is giving a low yield. What should I check?
A3: Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be due to several factors:
-
Catalyst Activity: Ensure the phosphine catalyst is of high purity and handled under inert conditions if it is air-sensitive. The choice of phosphine can also be critical; triphenylphosphine is commonly used, but other phosphines with different electronic and steric properties might be more effective for your specific substrates.
-
Reaction Conditions: These reactions are often sensitive to the solvent and temperature. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. A systematic screening of solvents and temperatures is recommended to find the optimal conditions for your specific substrates.
-
Substrate Reactivity: The electronic nature of the allenoate and the succinimide (or other dipolarophile) can significantly impact the reaction rate. Electron-withdrawing groups on the dipolarophile and appropriate substitution on the allenoate are generally required for efficient reaction.
Data Presentation
Table 1: Diastereoselectivity in Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis [4]
| Entry | Radical Initiator | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | AIBN | 90 °C | 6 | 55 | 2.3:1 |
| 2 | Et₃B | rt | 3 | 61 | 4:1 |
| 3 | AIBN | 90 °C | 6 | 48 | 1.5:1 |
| 4 | Et₃B | rt | 3 | 52 | 3:1 |
Table 2: Diastereoselectivity in Phosphine-Catalyzed [3+2] Annulation for 2-Azaspiro[4.4]nonene-1,3-dione Synthesis [5]
| Entry | Allenoate Substituent (γ) | Succinimide Substituent (N) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me | H | 85 | >99:1 |
| 2 | Et | H | 82 | >99:1 |
| 3 | Ph | H | 96 | >99:1 |
| 4 | Me | Me | 78 | >99:1 |
| 5 | Me | Ph | 88 | >99:1 |
Experimental Protocols
Protocol 1: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide
This protocol is a general procedure for the three-component synthesis of spirooxindole-pyrrolidines[2].
-
Reactant Preparation: To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aryl aldehyde (1.1 equiv).
-
Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as the catalyst.
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives [4]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.
-
Initiator and Reagent Addition: Add the radical initiator (AIBN, 0.25 equiv, for high-temperature reaction, or Et₃B for room temperature reaction) and tributyltin hydride (1.2 equiv).
-
Inert Atmosphere: Stopper the flask with a rubber septum and purge the system with nitrogen or argon for 30 minutes.
-
Reaction Execution:
-
Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).
-
Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.
Visualizations
Caption: A typical experimental workflow for the synthesis of 2-Azaspiro[4.4]nonane derivatives.
Caption: A troubleshooting guide for addressing low diastereoselectivity in synthesis.
Caption: Reaction pathway for the [3+2] cycloaddition of an azomethine ylide.
References
- 1. Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting purification of 2-Azaspiro[4.4]nonane hemioxalate by chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Azaspiro[4.4]nonane hemioxalate. The information is targeted toward researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound by chromatography.
Problem 1: Poor Peak Shape (Tailing or Broadening) in Normal-Phase Chromatography
Question: My peaks are tailing significantly on a standard silica gel column. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The free amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and potential loss of the compound on the column.[1][2] The hemioxalate salt exists in equilibrium with the free amine, which is the species that interacts with the silica.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[3] Ammonia in methanol (e.g., 2M solution) can also be used as a component of the polar mobile phase.[4]
-
Alternative Stationary Phase: Switch to a different stationary phase that is less acidic.
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[4]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Problem 2: No Elution or Very Late Elution of the Compound
Question: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What should I do?
Answer:
This is likely due to a very strong interaction between your compound and the silica gel. As a salt, the hemioxalate may have low solubility in less polar organic solvents used in normal-phase chromatography, causing it to precipitate at the top of the column. The amine itself can also bind very strongly to the acidic stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Use a more polar solvent system. A gradient of dichloromethane (DCM) to methanol (MeOH) is a common choice. If your compound is still not eluting, adding a small amount of ammonium hydroxide to the methanol can help to displace the amine from the silica.
-
Consider Reversed-Phase Chromatography: If normal-phase is proving difficult, reversed-phase chromatography may be a better option.
Problem 3: Compound Degradation on the Column
Question: I am observing multiple peaks in my collected fractions that do not correspond to my starting material or expected impurities. Could my compound be degrading?
Answer:
While 2-Azaspiro[4.4]nonane is a relatively stable core, the acidic environment of silica gel can potentially cause degradation of certain sensitive functional groups, though this is less common for simple amines.[1] It is more likely that you are observing issues with the salt form or impurities. However, if you suspect degradation, consider the following:
Solutions:
-
Use a Less Acidic Stationary Phase: As mentioned previously, amine-functionalized silica or alumina can provide a milder environment.
-
Minimize Time on the Column: Develop a faster purification method to reduce the time the compound is in contact with the stationary phase.
-
Neutralize the Sample Before Loading: While your compound is a hemioxalate salt, ensuring your crude material is not excessively acidic or basic before loading can sometimes be beneficial.
Problem 4: Difficulty with Separation in Reversed-Phase Chromatography
Question: I'm trying to use reversed-phase (e.g., C18) chromatography, but my compound elutes very early with poor retention, or the peak shape is poor. How can I improve this?
Answer:
In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the pH of the mobile phase.[5] As this compound is a salt of a weak base (the amine) and a relatively strong acid (oxalic acid, pKa1 ≈ 1.27, pKa2 ≈ 4.28), the pH of your mobile phase will determine the ionization state of both the amine and the oxalate counter-ion.[1][2]
Solutions:
-
Use a Buffer: Employ a buffer system to maintain a constant pH throughout the separation. For high pH applications, buffers such as ammonium bicarbonate or ammonium hydroxide are suitable for preparative chromatography as they are volatile and easily removed.
-
Ion-Pairing Chromatography: If pH adjustment is not effective, consider adding an ion-pairing reagent to the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a normal-phase purification method for this compound?
A1: A good starting point is to use a silica gel column and a mobile phase gradient of dichloromethane (DCM) to methanol (MeOH). To mitigate the issues with the basic amine, it is highly recommended to add 0.1-1% triethylamine (TEA) to the mobile phase. You can develop your method using Thin Layer Chromatography (TLC) first, testing different solvent systems with and without a TEA additive.
Q2: How does the hemioxalate salt form affect chromatography?
A2: The hemioxalate salt is composed of two molecules of the amine and one molecule of oxalic acid. In solution, this salt can exist in equilibrium with the free amine and oxalic acid. On silica gel, the free amine is the primary species that will interact strongly with the acidic stationary phase. In reversed-phase, the salt will be highly water-soluble, and the degree of ionization (and therefore retention) will be controlled by the mobile phase pH.
Q3: Can I purify the free base of 2-Azaspiro[4.4]nonane instead of the hemioxalate salt?
A3: Yes, and in many cases, it may be easier. You can often perform an aqueous workup with a base (like sodium bicarbonate or sodium hydroxide) to neutralize the oxalic acid and extract the free amine into an organic solvent. After drying and concentrating, the resulting free base can be purified by chromatography. The same principles for purifying basic amines (e.g., using TEA in the mobile phase) would apply.
Q4: What are the pKa values for 2-Azaspiro[4.4]nonane and oxalic acid?
A4: The pKa of 2-Azaspiro[4.4]nonane is not readily published, but as a secondary amine, it is expected to be in the range of 10-11. Oxalic acid is a dicarboxylic acid with two pKa values: pKa1 is approximately 1.27 and pKa2 is approximately 4.28.[1][2]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Triethylamine Modifier
-
Stationary Phase: Standard silica gel.
-
Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Mobile Phase B: Methanol (MeOH) with 1% Triethylamine (TEA).
-
Equilibration: Equilibrate the column with Mobile Phase A.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM/MeOH. If it is not fully soluble, you can adsorb it onto a small amount of silica gel and load it as a dry powder.
-
Elution: Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 0% to 20% Mobile Phase B over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.
Protocol 2: Reversed-Phase Flash Chromatography with High pH Modifier
-
Stationary Phase: C18 silica gel.
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide (adjusts pH to ~10).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Elution: Run a gradient from a low percentage of Mobile Phase B to a high percentage (e.g., 5% to 95%) over 10-20 column volumes.
-
Fraction Collection: Collect fractions and analyze. The high pH should ensure the amine is in its neutral form and retains well on the column.
Quantitative Data Summary
Table 1: Effect of Mobile Phase Modifier on Peak Shape in Normal-Phase Chromatography
| Modifier | Concentration | Expected Peak Shape | Rationale |
| None | N/A | Tailing/Broad | Strong interaction of basic amine with acidic silica. |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Symmetrical | Neutralizes acidic silanol groups on silica.[3] |
| Ammonia (in MeOH) | ~2 M | Symmetrical | Acts as a stronger base to displace the amine.[4] |
Table 2: Influence of Mobile Phase pH on Retention in Reversed-Phase Chromatography (C18)
| Mobile Phase pH | Expected Amine State | Expected Retention Time | Rationale |
| < 8 | Protonated (Cationic) | Short | The charged species is highly polar and has low affinity for the nonpolar stationary phase. |
| > 10 | Neutral (Free Base) | Long | The neutral amine is more hydrophobic and interacts more strongly with the C18 stationary phase.[3] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Azaspiro[4.4]nonane derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your stability studies and analysis.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of degradation pathways for 2-Azaspiro[4.4]nonane derivatives and similar compounds.
Q1: I'm not observing any degradation of my 2-Azaspiro[4.4]nonane derivative under initial stress conditions. What should I do?
A1: If your compound appears to be stable, consider incrementally increasing the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 50-70°C), or extend the reaction time.[1][2][3] For thermal stress, increase the temperature in 10°C increments above your accelerated testing conditions.[4] If the compound is poorly soluble, consider using a co-solvent, but ensure it is inert and does not interfere with the analysis.[2][5]
Q2: My parent compound has completely degraded, or the degradation is too extensive (e.g., >20%). How can I achieve the target degradation of 5-20%?
A2: Extensive degradation can obscure the primary degradation pathway by favoring the formation of secondary degradants.[2] To achieve a more controlled degradation, you should reduce the severity of the stress conditions. This can be accomplished by:
-
Decreasing the temperature of the reaction.
-
Reducing the concentration of the stressor (e.g., using 0.01 M HCl instead of 0.1 M HCl).
-
Shortening the exposure time.
-
For photostability, reducing the duration of light exposure.
A systematic approach is to start with milder conditions and gradually increase the intensity until the desired level of degradation is achieved.[6]
Q3: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I begin to identify these unknown degradants?
A3: The identification of unknown degradation products is a stepwise process. A primary and powerful technique is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[7] This will provide the molecular weights of the degradants. High-resolution mass spectrometry (HRMS) can yield the elemental composition. Further structural elucidation can be achieved using techniques like MS/MS to observe fragmentation patterns. For a complete structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[8]
Q4: I'm experiencing poor mass balance in my degradation study. What are the potential causes?
A4: Poor mass balance, where the sum of the assay of the parent drug and the percentage of all degradation products is not close to 100%, is a common issue.[5] Potential causes include:
-
Co-eluting Peaks: A degradant may be co-eluting with the parent compound or another impurity. Peak purity analysis using a photodiode array (PDA) detector can help identify this.[9]
-
Different Response Factors: Degradation products may have different UV-Vis absorption characteristics compared to the parent compound, leading to inaccurate quantification.
-
Formation of Volatile or Non-UV Active Compounds: The degradation may produce compounds that are not detected by the analytical method (e.g., volatile compounds or those without a chromophore).
-
Precipitation: The degradant may have precipitated out of the solution.[9]
Q5: My HPLC analysis of degraded samples shows peak tailing or splitting. What is the likely cause?
A5: Peak asymmetry can arise from several factors during HPLC analysis. Common causes include column overloading, a blocked or contaminated column frit, or incompatibility between the sample solvent and the mobile phase.[10][11][12] When analyzing degradation products from acid or base hydrolysis, ensure that the samples are neutralized before injection, as a significant pH mismatch between the sample and the mobile phase can cause poor peak shape.
Q6: My photostability testing results are inconsistent. What should I check?
A6: Inconsistent photostability results can be due to a lack of control over the experimental conditions. Ensure that your photostability chamber is properly calibrated and provides the required light exposure (at least 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UVA light) as per ICH Q1B guidelines.[13] Also, control the temperature during the exposure to minimize thermal degradation.[13] The placement of samples within the chamber should ensure uniform light exposure.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a 2-Azaspiro[4.4]nonane derivative?
A1: While specific pathways depend on the exact substitution pattern, the 2-Azaspiro[4.4]nonane core contains functional groups susceptible to common degradation mechanisms. The lactam (amide) functionality is prone to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The tertiary amine within the spirocyclic system is susceptible to oxidation, potentially forming an N-oxide.[2]
Q2: What are the standard conditions for forced degradation studies?
A2: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing.[8] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[2][6]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[2][6]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: Heating the solid drug substance or product at temperatures such as 60°C.
-
Photodegradation: Exposing the drug to a combination of visible and UV light, as specified in ICH Q1B guidelines.[6]
Q3: How should I prepare my samples for different stress conditions?
A3: For solution-state studies (hydrolysis and oxidation), a stock solution of your compound is typically prepared in a suitable solvent (and co-solvent if needed for solubility).[14] This stock is then diluted into the acidic, basic, or oxidative media. For solid-state studies (thermal and photolytic), the compound is exposed to the stress conditions as a dry powder. It's also crucial to run control samples (e.g., drug substance in a neutral solvent at the same temperature) to differentiate between different types of degradation.[14]
Q4: What are the best analytical techniques for identifying unknown degradation products?
A4: A combination of techniques is often necessary for comprehensive impurity profiling.
-
HPLC/UPLC with UV/PDA detection: For separation and quantification.
-
LC-MS/MS: For determining molecular weights and fragmentation patterns, which is crucial for initial structural elucidation.[7]
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass and predict the elemental formula.
-
Nuclear Magnetic Resonance (NMR): For definitive structural confirmation of isolated impurities.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4] Developing a SIM is a primary goal of forced degradation studies. These studies help prove that the analytical method is specific and can effectively monitor the stability of the drug substance or product over time.[8][15]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The exact concentrations, temperatures, and durations should be optimized for your specific 2-Azaspiro[4.4]nonane derivative to achieve the target degradation of 5-20%.
Protocol for Acid/Base Hydrolysis Study
-
Prepare a stock solution of the 2-Azaspiro[4.4]nonane derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
For acid hydrolysis, add a portion of the stock solution to a volume of 0.1 M HCl.
-
For base hydrolysis, add a portion of the stock solution to a volume of 0.1 M NaOH.
-
Maintain the solutions at a specified temperature (e.g., room temperature or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately to stop the degradation (e.g., add an equivalent amount of base to the acid sample and vice versa).
-
Analyze the samples by a suitable analytical method (e.g., HPLC).
Protocol for Oxidative Degradation Study
-
Prepare a stock solution of the compound as described above.
-
Add a portion of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by HPLC. The reaction is often self-quenching over time as the peroxide is consumed, but samples can be diluted to slow the reaction before analysis.
Protocol for Photolytic Degradation Study
-
Place the solid compound or a solution of the compound in a chemically inert, transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples to a light source that meets ICH Q1B requirements (a combination of visible and UV light).
-
At the end of the exposure period, dissolve the solid samples in a suitable solvent.
-
Analyze both the exposed and control samples by HPLC.
Protocol for Thermal Degradation Study
-
Place the solid 2-Azaspiro[4.4]nonane derivative in a controlled-temperature oven (e.g., at 60°C).
-
At specified time points, remove a sample of the solid.
-
Dissolve the sample in a suitable solvent for analysis.
-
Analyze the sample by HPLC and compare it to an unstressed control sample.
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M / 60°C | 1 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M / 60°C | 1 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% / Room Temperature | 1 - 48 hours |
| Thermal | Dry Heat | 60°C - 80°C | 1 - 7 days |
| Photolytic | ICH Q1B compliant light source | ≥ 1.2 million lux-hours & ≥ 200 W-hr/m² | As required |
Table 2: Hypothetical Degradation Products of a 2-Azaspiro[4.4]nonane-1-one Derivative
| Degradation Pathway | Potential Product | Change in Mass | Expected Analytical Observation |
| Lactam Hydrolysis | Ring-opened amino acid | +18 (H₂O) | A more polar compound, likely with a shorter retention time in reverse-phase HPLC. |
| Oxidation | N-oxide | +16 (O) | A slightly more polar compound. |
| Dimerization | Dimer of the parent molecule | 2 x Parent Mass | A peak with a significantly longer retention time and a mass corresponding to the dimer. |
Visualizations
Caption: Hypothetical degradation pathways for a 2-Azaspiro[4.4]nonane derivative.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. One moment, please... [caronscientific.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
Reducing impurities in the synthesis of 2-Azaspiro[4.4]nonane hemioxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Our aim is to help you identify and reduce impurities, thereby improving the yield and purity of your final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am observing a significant amount of an impurity with a mass corresponding to cyclopentanol in my crude product analysis (GC-MS). What is the likely cause and how can I minimize it?
A1: The presence of cyclopentanol is a common issue in reductive amination reactions. It arises from the reduction of the starting material, cyclopentanone, by the reducing agent before it can react with the amine.
-
Likely Cause:
-
Non-selective reducing agent: Some reducing agents, like sodium borohydride, can readily reduce ketones at neutral or acidic pH.
-
Incorrect order of addition: Adding the reducing agent before the imine has had sufficient time to form can lead to the reduction of the ketone.
-
Suboptimal pH: The rate of imine formation is pH-dependent. If the pH is too low, the amine will be protonated and less nucleophilic. If it's too high, the removal of water to form the imine is not favored.
-
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that is less reactive towards ketones under the reaction conditions, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Stepwise Procedure: First, stir the cyclopentanone and ethanolamine in a suitable solvent (e.g., methanol, dichloromethane) at room temperature for a period to allow for imine formation before adding the reducing agent.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly protonating the amine. This can be achieved by adding a small amount of a weak acid like acetic acid.
-
Q2: My final product is contaminated with a high molecular weight impurity. Mass spectrometry suggests it could be a di-spirocyclic or over-alkylated product. How can I prevent its formation?
A2: This impurity is likely a result of the newly formed 2-Azaspiro[4.4]nonane acting as a nucleophile and reacting with another molecule of cyclopentanone and undergoing a second reductive amination.
-
Likely Cause:
-
Incorrect Stoichiometry: An excess of cyclopentanone relative to ethanolamine can drive the formation of the over-alkylated product.
-
Prolonged reaction time or elevated temperature: These conditions can increase the likelihood of the secondary amine product reacting further.
-
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a slight excess of ethanolamine (e.g., 1.1 to 1.2 equivalents) relative to cyclopentanone to ensure the ketone is fully consumed.
-
Controlled Addition: Add the cyclopentanone slowly to the solution of ethanolamine to maintain a low concentration of the ketone throughout the reaction.
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting materials are consumed to prevent the formation of byproducts.
-
Q3: After the work-up, I notice an impurity with a mass 16 units higher than my product. What could this be and how do I avoid it?
A3: An M+16 peak often indicates the presence of an N-oxide impurity. Tertiary amines can be oxidized to N-oxides, especially if exposed to oxidizing agents or even air over prolonged periods.
-
Likely Cause:
-
Air Oxidation: The free amine form of 2-Azaspiro[4.4]nonane can be susceptible to air oxidation, especially if the reaction mixture is stirred vigorously in the presence of air for an extended time.
-
Oxidizing agents: Contamination of reagents or solvents with oxidizing agents can lead to N-oxide formation.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Prompt Work-up and Salt Formation: Once the reaction is complete, proceed with the work-up and conversion to the hemioxalate salt promptly. The salt form is generally more stable and less prone to oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and efficient method is a one-pot reductive amination followed by salt formation. This involves reacting cyclopentanone with ethanolamine in the presence of a suitable reducing agent to form the spirocyclic amine. The subsequent addition of oxalic acid yields the hemioxalate salt.
Q2: What are the recommended reaction conditions for the reductive amination step?
A2:
-
Solvent: Methanol or Dichloromethane (DCM) are commonly used.
-
Reducing Agent: Sodium triacetoxyborohydride is a good choice due to its selectivity for imines over ketones.
-
Temperature: Room temperature is typically sufficient.
-
pH: A slightly acidic medium (pH 5-6), often achieved by adding a catalytic amount of acetic acid, is optimal for imine formation.
Q3: How can I effectively purify the final product?
A3:
-
Extraction: After the reaction, a standard aqueous work-up can be performed to remove water-soluble impurities and excess reagents. The product, being an amine, can be extracted into an organic solvent after basifying the aqueous layer.
-
Crystallization: The hemioxalate salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/heptane, to remove soluble impurities.
-
Chromatography: If significant impurities remain, column chromatography on silica gel can be employed to purify the free amine before converting it to the hemioxalate salt.
Q4: How does the choice of reducing agent affect the impurity profile?
A4: The choice of reducing agent is critical. Less selective reducing agents like sodium borohydride can increase the amount of cyclopentanol impurity. More selective reagents like sodium triacetoxyborohydride or sodium cyanoborohydride will favor the reduction of the imine intermediate, thus minimizing the formation of cyclopentanol.
Data Presentation
Table 1: Effect of Reducing Agent on Yield and Purity of 2-Azaspiro[4.4]nonane
| Reducing Agent | Yield (%) | Purity (%) (by GC-MS) | Major Impurity (%) |
| Sodium Borohydride | 65 | 85 | Cyclopentanol (10%) |
| Sodium Cyanoborohydride | 78 | 92 | Cyclopentanol (5%) |
| Sodium Triacetoxyborohydride | 85 | 98 | Cyclopentanol (1%) |
Note: These are representative data and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound:
-
Imine Formation: To a solution of ethanolamine (1.1 eq) in methanol (10 volumes) is added cyclopentanone (1.0 eq) followed by acetic acid (0.1 eq). The mixture is stirred at room temperature for 1 hour.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture, and stirring is continued at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 10 volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give crude 2-Azaspiro[4.4]nonane.
-
Salt Formation: The crude amine is dissolved in isopropanol (5 volumes). A solution of oxalic acid (0.5 eq) in isopropanol (2 volumes) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common impurities.
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 2-Azaspiro[4.4]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products, making its characterization a critical step in drug discovery and development.[1] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these derivatives. This guide provides a comparative overview of common mass spectrometry ionization techniques for the analysis of 2-azaspiro[4.4]nonane derivatives, supported by predicted fragmentation patterns and detailed experimental protocols.
Introduction to Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of 2-Azaspiro[4.4]nonane derivatives. The polarity and thermal stability of the specific derivative will largely dictate the most suitable method. The most common techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
-
Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize the analyte in the gas phase. This method often leads to extensive fragmentation, providing valuable structural information. It is typically coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution. It is well-suited for polar and thermally labile molecules and is commonly used with Liquid Chromatography (LC-MS). ESI often produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar and more volatile compounds than ESI. Like ESI, it is coupled with LC-MS and typically generates protonated molecules.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization source is critical for achieving optimal sensitivity and obtaining desired structural information.
| Ionization Technique | Analyte Suitability | Fragmentation | Typical Interface | Advantages | Disadvantages |
| Electron Ionization (EI) | Volatile, thermally stable, less polar derivatives | Extensive, provides detailed structural information | GC-MS | Reproducible spectra, extensive libraries for comparison | Molecular ion may be weak or absent, not suitable for non-volatile or thermally labile compounds |
| Electrospray Ionization (ESI) | Polar, non-volatile, thermally labile derivatives | Minimal (in-source), controllable with tandem MS (MS/MS) | LC-MS | Soft ionization preserves molecular ion, suitable for a wide range of polar compounds | Can be suppressed by matrix effects, less effective for non-polar compounds |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderately polar to non-polar, volatile compounds | Minimal (in-source), controllable with tandem MS (MS/MS) | LC-MS | Tolerant of higher flow rates and less sensitive to matrix effects than ESI, good for less polar compounds | Requires analyte to be thermally stable and volatile enough to be vaporized |
Predicted Fragmentation Patterns
Due to a lack of publicly available experimental mass spectra for a wide range of 2-azaspiro[4.4]nonane derivatives, the following sections present predicted fragmentation patterns based on established principles of mass spectrometry for cyclic amines and related structures.
Electron Ionization (EI) Fragmentation
Under EI conditions, the fragmentation of the 2-azaspiro[4.4]nonane core is expected to be dominated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium cation.
Plausible EI Fragmentation of N-acetyl-2-azaspiro[4.4]nonane:
| m/z | Proposed Fragment | Relative Abundance (Predicted) |
| 167 | [M]⁺• | Moderate |
| 124 | [M - COCH₃]⁺ | High |
| 96 | [C₆H₁₀N]⁺ | High (Base Peak) |
| 82 | [C₅H₈N]⁺ | Moderate |
| 68 | [C₄H₆N]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | Moderate |
Caption: Predicted EI fragmentation of N-acetyl-2-azaspiro[4.e]nonane.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In ESI, 2-azaspiro[4.4]nonane derivatives are expected to readily form protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) of the protonated molecule can then be used to induce fragmentation and elicit structural information. The fragmentation is likely to involve ring-opening of the pyrrolidine or cyclopentane ring, followed by the loss of small neutral molecules.
Plausible ESI-MS/MS Fragmentation of N-benzyl-2-azaspiro[4.4]nonane:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 216.17 | 124.11 | C₇H₈ (Toluene) |
| 216.17 | 91.05 | C₈H₁₃N |
Caption: Predicted ESI-MS/MS fragmentation of N-benzyl-2-azaspiro[4.4]nonane.
Experimental Protocols
GC-MS Analysis Protocol
This protocol is suitable for volatile and thermally stable 2-azaspiro[4.4]nonane derivatives.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Caption: GC-MS experimental workflow for 2-azaspiro[4.4]nonane derivatives.
LC-MS Analysis Protocol
This protocol is suitable for a broader range of 2-azaspiro[4.4]nonane derivatives, including those that are polar and/or thermally labile.
-
Sample Preparation: Dissolve the sample in the initial mobile phase solvent to a concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions (ESI or APCI):
-
Ionization Mode: Positive.
-
Capillary Voltage (ESI): 3.5 kV.
-
Corona Current (APCI): 4 µA.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-800.
-
For MS/MS: Select the [M+H]⁺ ion as the precursor and apply a collision energy of 10-40 eV.
-
Caption: LC-MS experimental workflow for 2-azaspiro[4.4]nonane derivatives.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of 2-azaspiro[4.4]nonane derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as N-H bonds, C=O bonds in amide or ketone derivatives, and aromatic rings.
-
X-ray Crystallography: For crystalline derivatives, X-ray crystallography can provide the absolute three-dimensional structure of the molecule.
Conclusion
The mass spectrometric analysis of 2-azaspiro[4.4]nonane derivatives is a multifaceted task that requires careful consideration of the analyte's properties to select the most appropriate ionization technique. GC-MS with electron ionization is ideal for volatile derivatives where detailed structural information from fragmentation is desired. Conversely, LC-MS with electrospray or atmospheric pressure chemical ionization is more versatile, accommodating a wider range of polarities and thermal stabilities, and is the method of choice for quantitative studies and the analysis of complex mixtures. By understanding the principles of each technique and the likely fragmentation pathways, researchers can effectively utilize mass spectrometry to accelerate their research and development efforts in this important class of compounds.
References
Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals
An In-depth Analysis of the Structural Features and Synthetic Methodologies of a Promising Scaffold in Medicinal Chemistry.
The 2-azaspiro[4.4]nonane scaffold is a key structural motif present in a variety of biologically active compounds and natural products. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. This guide offers a comparative analysis of the X-ray crystallographic data of several 2-azaspiro[4.4]nonane derivatives, alongside their synthetic protocols and reported biological activities, to aid researchers and drug development professionals in leveraging this versatile scaffold.
Structural Insights from X-ray Crystallography
X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. Below is a comparison of the crystallographic data for a selection of 2-azaspiro[4.4]nonane derivatives.
Table 1: Comparative Crystallographic Data of 2-Azaspiro[4.4]nonane Derivatives
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Structural Features | Reference |
| (5aS,8aR)-3,3-Dimethyloctahydro-1H-cyclopenta[1][2]azeto[1,2-a]pyrrol-4-ium bromide | 1940904 | Orthorhombic | P2₁2₁2₁ | 7.95 | 11.23 | 13.54 | 90 | 90 | 90 | Fused azetidinium ring system | (Zotova et al., 2021) |
| Hypothetical Compound A | N/A | Monoclinic | P2₁/c | Data not available | Data not available | Data not available | 90 | Data not available | 90 | Phenyl substitution on the pyrrolidine ring | N/A |
| Hypothetical Compound B | N/A | Triclinic | P-1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Spiro-oxindole moiety | N/A |
Note: "Data not available" indicates that specific crystallographic data for these hypothetical compounds for direct comparison is not publicly available in the searched literature. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for specific deposited structures.
Experimental Protocols: Synthesis and Crystallization
The synthesis of the 2-azaspiro[4.4]nonane core and its derivatives can be achieved through various synthetic strategies. A common approach involves the [3+2] cycloaddition reaction.
General Synthetic Protocol for 2-Azaspiro[4.4]nonan-1-ones
A widely employed method for the synthesis of 2-azaspiro[4.4]nonan-1-ones involves the phosphine-catalyzed [3+2] cycloaddition of allenoates or acetylenic compounds with α,β-unsaturated cyclic imines.
Experimental Workflow for Synthesis
References
A Comparative Guide to 2-Azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a significant trend moving away from flat, aromatic molecules towards more three-dimensional (3D) structures. This shift, often termed "escaping flatland," is driven by the pursuit of compounds with improved physicochemical properties, better target selectivity, and enhanced pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry make them privileged motifs in modern drug discovery.
This guide provides a comparative analysis of 2-Azaspiro[4.4]nonane against other prominent spirocyclic scaffolds. We will examine their physicochemical properties, structural advantages, and performance in key experimental assays relevant to drug development.
Physicochemical Properties: A Tabular Comparison
The choice of a scaffold is fundamentally linked to its impact on a molecule's properties. Spirocycles generally increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability. The following table summarizes key computed physicochemical properties for 2-Azaspiro[4.4]nonane and selected comparators.
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | PSA (Ų) | Fsp³ |
| 2-Azaspiro[4.4]nonane | C1CCC2(C1)CCNC2 | 125.21[1] | 1.6[1] | 12.03 | 1.00 |
| 1-Azaspiro[4.4]nonane | C1CCC2(C1)NCCC2 | 125.21[2] | 1.4[2] | 12.03 | 1.00 |
| 2-Azaspiro[3.3]heptane | C1CC2(C1)CNC2 | 97.16[3] | 0.7[3] | 12.03 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | C1OC2(C1)CCNC2 | 99.13[4] | -0.7[4] | 21.26 | 1.00 |
| N-Methylpiperidine (Acyclic Analog) | CN1CCCCC1 | 99.17[5] | 1.3[5] | 3.24 | 1.00 |
Data sourced from PubChem. XLogP3 is a computed lipophilicity value. PSA is the Polar Surface Area. Fsp³ is the fraction of sp³ hybridized carbons.
From this data, we can observe that the introduction of a spiro-center in the azaspiro[4.4]nonanes provides a larger, more lipophilic scaffold compared to the smaller, more strained azaspiro[3.3]heptane systems. The inclusion of an oxygen atom in 2-Oxa-6-azaspiro[3.3]heptane significantly reduces lipophilicity (LogP) and increases the polar surface area, which can be leveraged to improve aqueous solubility.
Structural and Synthetic Considerations
The primary advantage of spirocyclic scaffolds is the rigid, three-dimensional arrangement of substituents they enforce. This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially increasing potency and selectivity.
The diagram below illustrates the conceptual progression from a simple, flexible acyclic amine to a more complex and rigid spirocyclic scaffold, a key strategy in lead optimization.
2-Azaspiro[4.4]nonane, composed of two fused five-membered rings, offers distinct exit vectors for substituents from its rigid framework.[6] Its synthesis is well-documented, making it an accessible building block for library generation.[7] In comparison, spiro[3.3]heptanes are more strained and compact, offering a different spatial presentation of functional groups. Their growing popularity is evidenced by their incorporation into clinical candidates, such as the antibiotic TBI-223 which contains a 2-oxa-6-azaspiro[3.3]heptane moiety.[8]
Performance in Drug Discovery
Spirocyclic scaffolds are found in numerous natural products and approved drugs.[9] The 1-azaspiro[4.4]nonane core, for instance, is a key structural feature of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities.[10] These scaffolds frequently target G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.
The diagram below shows a simplified schematic of a common GPCR signaling pathway (Gq), indicating where a hypothetical spirocycle-based antagonist might interfere.
Key Experimental Protocols
Objective comparison requires standardized assays. Below are methodologies for two critical experiments in early drug discovery: assessing metabolic stability and evaluating cytotoxicity.
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance rate.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
-
Materials:
-
Liver microsomes (human, rat, or other species).[1]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).[11]
-
NADPH regenerating system (cofactor for metabolic enzymes).[1]
-
Ice-cold acetonitrile or methanol (for reaction termination).[1]
-
Analytical instrument (LC-MS/MS).[1]
-
-
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[12][13]
-
Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[11]
-
Incubation: The reaction is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1][14]
-
Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile, which precipitates the proteins.[1]
-
Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[11]
-
Data Analysis: The percentage of compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.[14]
-
The following workflow diagram illustrates this process.
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
-
Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[15] The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for a desired period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the culture medium and add a solubilization solution to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[15]
-
Data Analysis: Correct for background absorbance. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values (the concentration at which 50% of cell viability is inhibited) can be calculated.
-
Conclusion
The selection of a molecular scaffold is a critical decision in drug design. 2-Azaspiro[4.4]nonane offers a robust, synthetically accessible platform for creating molecules with a high degree of sp³ character and defined three-dimensionality. Its properties make it a valuable building block for exploring novel chemical space.
When compared to other scaffolds:
-
It provides a larger and more lipophilic framework than the smaller, more polar azaspiro[3.3]heptane systems.
-
The constitutional isomer 1-azaspiro[4.4]nonane offers a different vector for substitution at the nitrogen, which can be crucial for tuning basicity and target interactions.
-
Heteroatom-containing scaffolds like 2-oxa-6-azaspiro[3.3]heptane provide a powerful tool for modulating solubility and polarity, addressing common challenges in drug development.
Ultimately, the optimal choice depends on the specific goals of the drug discovery program, including the target protein's topology and the desired physicochemical properties of the final compound. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the strategic selection and application of spirocyclic scaffolds to accelerate the development of new therapeutics.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. 1-Azaspiro(4.4)nonane | C8H15N | CID 19770737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylpiperidine price,buy N-Methylpiperidine - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mercell.com [mercell.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate
A Comparative Guide to Purity Determination of 2-Azaspiro[4.4]nonane Hemioxalate
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical requirement in drug development. The choice of analytical methodology directly impacts the reliability of quality control, stability studies, and ultimately, patient safety. This guide provides a comparative overview of three common analytical techniques for determining the purity of this amine salt: High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its potential impurities. For amine salts, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 95% A to 95% B over 20-30 minutes is typical to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
-
Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potentiometric Acid-Base Titration
Potentiometric titration is a robust and cost-effective absolute method for determining the overall assay (purity) of an acidic or basic substance. For this compound, a non-aqueous titration is employed to quantify the amine content by titrating it as a base with a strong acid.
Experimental Protocol: Non-Aqueous Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable non-aqueous pH electrode (e.g., glass electrode).
-
Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid, standardized against potassium hydrogen phthalate.
-
Solvent: Glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the sample and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.
-
Procedure: Titrate the sample solution with the standardized 0.1 M perchloric acid titrant. The endpoint is determined by the point of maximum inflection on the titration curve (mV vs. volume of titrant).
-
Purity Calculation: The purity is calculated based on the volume of titrant consumed to reach the equivalence point. Since the compound is a hemioxalate, two moles of the amine salt will react with one mole of perchloric acid.
Purity (%) = (V × M × F × E) / W × 100 Where:
-
V = Volume of HClO₄ at endpoint (mL)
-
M = Molarity of HClO₄ (mol/L)
-
F = Stoichiometric factor (2 for hemioxalate)
-
E = Equivalent weight of the compound ( g/mol )
-
W = Weight of the sample (mg)
-
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that determines purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and weight.[3][4][5] It requires no analyte-specific reference standard and can provide a highly accurate purity value.[3]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified standard with high purity (>99.5%) and signals that do not overlap with the analyte, such as Maleic Anhydride or Dimethyl Sulfone.
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Accurately weigh about 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation, including a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) and a 90° pulse angle.[3]
-
Purity Calculation: Purity is calculated using the following formula, which relates the integral areas, number of protons, molecular weights, and masses of the analyte and the internal standard.[4][6]
Purity (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PIS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for impurity profiling versus a simple assay, accuracy requirements, and available resources.
| Feature | HPLC-UV | Potentiometric Titration | Quantitative NMR (qNMR) |
| Information Provided | Relative purity and impurity profile | Absolute purity (Assay) | Absolute purity and structural information |
| Specificity | High (separates individual impurities) | Low (measures total basic content) | High (structure-specific signals) |
| Accuracy & Precision | Good to Excellent (depends on reference standard) | Excellent (primary method) | Excellent (primary method)[5] |
| Sensitivity (LOD/LOQ) | Very High (ppm levels) | Low (percent levels) | Moderate (depends on concentration & field) |
| Reference Standard | Requires a qualified reference standard of the analyte | Requires a primary standard (e.g., KHP) for titrant | Requires a certified internal standard (not the analyte) |
| Analysis Time/Throughput | Moderate (20-40 min/sample) | Fast (<10 min/sample) | Moderate (15-30 min/sample) |
| Equipment Cost | High | Low | Very High |
| Best Use Case | Impurity profiling, stability studies, routine QC | Release testing (assay), raw material qualification | Purity assignment of reference standards, analysis of complex mixtures |
Conclusion
For comprehensive quality control of This compound , a combination of methods is often ideal.
-
HPLC-UV is indispensable for identifying and quantifying specific process-related impurities and degradation products, making it essential for development and stability testing.
-
Potentiometric Titration serves as a rapid, reliable, and inexpensive method for determining the overall assay, perfect for routine quality control and release testing where impurity profiles are already established.
-
Quantitative NMR is a powerful, non-destructive technique that provides a highly accurate, absolute purity value without the need for an analyte-specific reference standard, making it the gold standard for certifying reference materials or for analyses where such standards are unavailable.[3][5]
References
- 1. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 3. rssl.com [rssl.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiro[4.4]nonane scaffolds, bicyclic systems containing a spirocyclic carbon atom shared by two nitrogen-containing rings, are privileged structures in medicinal chemistry. Their rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents. This guide offers an objective comparison of the biological activities of two key isomers: 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. While direct comparative studies evaluating both isomers for the same biological targets are scarce, a review of the existing literature reveals distinct and compelling pharmacological profiles for each scaffold.
Derivatives of 1-Azaspiro[4.4]nonane have predominantly demonstrated significant potential in the realm of anticancer and antiviral therapies . In contrast, derivatives of 2-Azaspiro[4.4]nonane have been primarily investigated for their anticonvulsant and anti-inflammatory/anti-myeloma properties . This guide will delve into the specific biological activities, present available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways for each isomer.
1-Azaspiro[4.4]nonane: A Scaffold for Anticancer and Antiviral Agents
The 1-Azaspiro[4.4]nonane core is a key structural motif in several biologically active natural products, most notably the Cephalotaxus alkaloids. These compounds have exhibited potent antiproliferative effects against various cancer cell lines.
Key Biological Activities:
-
Anticancer Activity: The most prominent derivative is Homoharringtonine (HHT) , an ester of cephalotaxine, which is an approved therapeutic for chronic myeloid leukemia (CML). HHT functions by inhibiting protein synthesis and has been shown to potently inhibit cell growth, induce cell cycle arrest, and trigger apoptosis in acute myeloid leukemia (AML) cells.[1]
-
Antiviral Activity: Derivatives of 1-Azaspiro[4.4]nonane have been identified as inhibitors of the Hepatitis C virus.[2]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Certain derivatives have been reported to act as agonists at nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders.[2]
Quantitative Data: Anticancer Activity of a 1-Oxa-4-azaspironenone Derivative
While specific IC50 values for HHT across a wide range of cell lines are extensive and varied, the following table presents data for a novel 1-Oxa-4-azaspironenone derivative, showcasing the anticancer potential of a related spirocyclic scaffold.
| Compound | Target Cell Line | IC50 (µM) |
| Compound 6d | A549 (Lung Cancer) | 0.26[3] |
| Compound 8d | MDA-MB-231 (Breast Cancer) | 0.10[3] |
| Compound 6b | HeLa (Cervical Cancer) | 0.18[3] |
Signaling Pathways Implicated in the Activity of Homoharringtonine (HHT)
The anticancer activity of HHT, a prominent 1-Azaspiro[4.4]nonane derivative, is mediated through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by Homoharringtonine.
2-Azaspiro[4.4]nonane: A Scaffold for Anticonvulsant and Anti-Myeloma Agents
Derivatives of the 2-Azaspiro[4.4]nonane scaffold have shown significant promise in the treatment of central nervous system disorders and certain types of cancer, particularly multiple myeloma.
Key Biological Activities:
-
Anticonvulsant Activity: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action is thought to involve modulation of GABA(A) receptors.
-
Anti-Multiple Myeloma Activity: The derivative Atiprimod (Azaspirane) has been shown to inhibit the growth of human multiple myeloma cells and induce apoptosis.[4] It also exhibits anti-inflammatory properties by inhibiting the production of interleukin-6 (IL-6).
Quantitative Data: Anticonvulsant Activity of 2-Azaspiro[4.4]nonane Derivatives
The following table summarizes the anticonvulsant activity of selected N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione in mice.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | >100 | 250 |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | >100 | 125 |
| N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | 76.27 | >300[5] |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | 100 (mice), 30 (rats) | >300 |
Signaling Pathway Implicated in the Activity of Atiprimod
Atiprimod, a 2-azaspiro[4.5]decane derivative (a closely related scaffold), exerts its anti-myeloma effects by targeting key survival pathways within cancer cells.
Caption: Signaling pathways inhibited by Atiprimod in multiple myeloma cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds like the 1-Azaspiro[4.4]nonane derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[6][7][8]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Anticonvulsant Screening Models
These in vivo models are standard for evaluating the efficacy of potential anticonvulsant agents, such as the 2-Azaspiro[4.4]nonane derivatives.
1. Maximal Electroshock (MES) Test:
-
Principle: This model induces generalized tonic-clonic seizures via an electrical stimulus and is used to identify compounds effective against this type of seizure.
-
Protocol Outline:
-
Administer the test compound to a group of animals (typically mice or rats).
-
After a predetermined time, apply a supramaximal electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This model uses a chemical convulsant, pentylenetetrazole, to induce clonic seizures and is used to identify compounds effective against absence seizures.
-
Protocol Outline:
-
Administer the test compound to a group of animals.
-
After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset and presence of clonic seizures.
-
The ability of the compound to prevent or delay the onset of clonic seizures is indicative of anticonvulsant activity.
-
Caption: Experimental workflow for anticonvulsant screening.
Conclusion
The 1-Azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane isomers represent two distinct, yet highly valuable, scaffolds in drug discovery. While derivatives of the 1-azaspiro core are prominent in the development of anticancer and antiviral agents , the 2-azaspiro framework has proven to be a fruitful starting point for novel anticonvulsant and anti-myeloma therapies . The divergent biological activities highlight the critical role of nitrogen placement within the spirocyclic system in determining the pharmacological profile. Further exploration and derivatization of these scaffolds hold significant promise for the development of new and effective treatments for a range of diseases. This guide provides a foundational comparison to aid researchers in the strategic selection and design of azaspiro[4.4]nonane-based compounds for their specific therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 5.6. MTT Cell Viability Assay [bio-protocol.org]
A Comparative Guide to the Spectroscopic Properties of 2-Azaspiro[4.4]nonane and a Structurally Related Analog
This guide provides a comparative analysis of the available spectroscopic data for 2-Azaspiro[4.4]nonane, the free base of the target compound 2-Azaspiro[4.4]nonane hemioxalate, and a closely related structural analog, 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane-1-oxyl. Due to the limited availability of public experimental data for this compound, this comparison focuses on the foundational spectroscopic characteristics of the parent amine and a substituted derivative of the isomeric 1-Azaspiro[4.4]nonane. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic signatures of these spirocyclic systems.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for 2-Azaspiro[4.4]nonane and the substituted 1-Azaspiro[4.4]nonane derivative.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| 2-Azaspiro[4.4]nonane (Vapor Phase) | 2950 (C-H stretch), 1450 (C-H bend) | [PubChem CID 418904][1] |
| 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane-1-oxyl | 3427 (O-H stretch), 2958, 2870 (C-H stretch) | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| This compound | No experimental data available. | No experimental data available. | |
| 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane-1-oxyl | 5.56 (br. s, 1H, OH), 4.94 (d, 1H), 4.76 (d, 1H), 3.78-3.82 (m, 2H), 2.30-2.38 (m, 1H), 1.80-1.90 (m, 2H), 1.60-1.80 (m, 5H), 1.40-1.57 (m, 3H), 1.31 (s, 3H), 1.21 (s, 3H) | 137.12, 128.39, 128.17, 127.83, 78.81, 76.46, 66.57, 64.47, 50.41, 36.09, 35.99, 34.44, 29.96, 27.15, 22.81, 22.55 | [2] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Source |
| 2-Azaspiro[4.4]nonane | 125.12 (Calculated) | Predicted fragments: [M+H]⁺ 126.12773 | [PubChem CID 418904][1] |
| 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane-1-oxyl | Not explicitly reported, but related compounds show expected molecular ions. | Not reported. | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are generally recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.[2] Chemical shifts are also reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are obtained to identify the functional groups present in a molecule.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·).[3]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization and comparison of chemical compounds.
Caption: A flowchart illustrating the process of synthesizing, spectroscopically analyzing, and comparing chemical compounds.
Disclaimer: The spectroscopic data for 2-Azaspiro[4.4]nonane is limited to a vapor-phase IR spectrum of the free base and predicted mass spectral data. The data for the alternative compound is for a substituted derivative and may not be fully representative of the unsubstituted parent molecule. This guide is intended for informational purposes and should be supplemented with further experimental verification.
References
A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery
A deep dive into the synthetic strategies, pharmacological profiles, and structure-activity relationships of two prominent azaspirocyclic scaffolds reveals distinct and compelling therapeutic potentials. This guide provides a comprehensive comparison of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data to inform future research and development efforts.
The azaspirocyclic core is a privileged structural motif in medicinal chemistry, bestowing unique three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties. Among these, the azaspiro[4.4]nonane and azaspiro[4.5]decane ring systems have emerged as versatile scaffolds for the development of potent and selective modulators of various biological targets. This comparative study elucidates the key differences and similarities between these two classes of compounds, highlighting their respective strengths and therapeutic applications.
Synthetic Strategies: Building the Core Scaffolds
The construction of the azaspiro[4.4]nonane and azaspiro[4.5]decane ring systems can be achieved through several synthetic routes. For azaspiro[4.4]nonanes , two primary strategies involve either the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or the construction of a pyrrolidine ring onto a cyclopentane precursor.[1] More recent advancements include the use of domino radical bicyclization, which allows for the efficient one-pot synthesis of the spirocyclic core.[2]
Azaspiro[4.5]decane derivatives are often synthesized through multi-step sequences involving the construction of the piperidine ring followed by the spirocyclization step. Common strategies include intramolecular cyclization reactions and ring-closing metathesis. The choice of synthetic route is often dictated by the desired substitution patterns on the final molecule.
Comparative Pharmacological Profiles
Derivatives of both azaspiro[4.4]nonane and azaspiro[4.5]decane have been shown to interact with a range of biological targets, primarily within the central nervous system. However, a clear divergence in their primary activities has been observed.
Azaspiro[4.4]nonane derivatives have been prominently investigated as potent nicotinic acetylcholine receptor (nAChR) agonists .[3] These receptors are implicated in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders and neurodegenerative diseases.
In contrast, azaspiro[4.5]decane derivatives have demonstrated significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists .[4][5] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for neuroprotection and the treatment of psychiatric disorders. M1 muscarinic receptors are key targets for enhancing cognitive function in conditions such as Alzheimer's disease. Furthermore, certain azaspiro[4.5]decane derivatives have been identified as potent dual TYK2/JAK1 inhibitors , highlighting their potential in treating inflammatory diseases, and as RIPK1 kinase inhibitors , suggesting a role in modulating necroptosis and inflammation.
The following tables summarize the available quantitative data for representative derivatives from each class, allowing for a direct comparison of their potencies and selectivities.
Quantitative Data Summary
Table 1: Azaspiro[4.4]nonane Derivatives as Nicotinic Acetylcholine Receptor Agonists
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Emax (%) |
| Example 1 | α7 | 8.1 | - | - |
| Example 2 | α7 | 12-14 | - | - |
| Example 3 | α4β2 | 0.36 | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Table 2: Azaspiro[4.5]decane Derivatives as Sigma-1 and M1 Muscarinic Receptor Ligands
| Compound ID | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Selectivity (σ2/σ1) |
| Compound A | σ1 Receptor | 0.47 | - | 44 |
| Compound B | σ1 Receptor | 5.4 | - | 30 |
| Compound C | M1 Muscarinic R | - | - | - |
| YM796 | M1 Muscarinic R | - | (PI Hydrolysis) | - |
| YM954 | M1 Muscarinic R | - | (PI Hydrolysis) | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[4][6]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action of these compounds, the following diagrams illustrate the key signaling pathways associated with their biological targets.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling at the MAM.
Caption: TYK2/JAK1 Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the evaluation of these azaspirocyclic derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol is used to determine the binding affinity of test compounds for nAChR subtypes.
-
Membrane Preparation: Membranes from cell lines stably expressing the desired nAChR subtype (e.g., α7 or α4β2) are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% BSA.
-
Radioligand: A subtype-selective radioligand, such as [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7, is used.
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
Incubate at room temperature for 2-3 hours.
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
M1 Muscarinic Acetylcholine Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an agonist at the M1 muscarinic receptor by detecting changes in intracellular calcium levels.
-
Cell Culture: Use a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1).
-
Calcium Indicator Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader (e.g., FLIPR).
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis: The EC50 values are determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sigma-1 (σ1) Receptor Binding Assay
This protocol is designed to determine the affinity of compounds for the σ1 receptor.
-
Membrane Preparation: Prepare membranes from tissues with high σ1 receptor expression (e.g., guinea pig brain) or from cells overexpressing the receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a selective σ1 receptor radioligand, such as [³H]-(+)-pentazocine.
-
Procedure:
-
In a 96-well plate, combine the test compound, radioligand, and membrane preparation in the assay buffer.
-
Incubate at 37°C for 150 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined using a high concentration of a known σ1 ligand (e.g., haloperidol). Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives reveals two distinct yet complementary scaffolds for the development of novel therapeutics. Azaspiro[4.4]nonanes show significant promise as modulators of nicotinic acetylcholine receptors, offering potential for the treatment of cognitive and neurological disorders. In contrast, the larger azaspiro[4.5]decane ring system has proven to be a versatile platform for targeting a broader range of CNS receptors, including sigma-1 and M1 muscarinic receptors, as well as kinases involved in inflammatory processes.
The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Further exploration of these scaffolds, including the synthesis of new derivatives and their evaluation in a wider array of biological assays, is warranted to fully unlock their therapeutic potential. The unique conformational constraints imposed by the spirocyclic core of both systems will continue to be a source of inspiration for the design of next-generation selective and potent drug candidates.
References
- 1. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
A Comparative Guide to the Synthesis of 2-Azaspiro[4.4]nonane: A Novel Domino Radical Bicyclization Route vs. a Traditional Multi-Step Approach
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonane scaffold is a crucial component in a variety of biologically active compounds and has garnered significant interest in medicinal chemistry. The efficient construction of this spirocyclic system is a key challenge for synthetic chemists. This guide provides a comparative analysis of a novel synthetic method, the domino radical bicyclization, against a more traditional multi-step synthetic approach, offering insights into their respective advantages and limitations.
Data Presentation: A Head-to-Head Comparison
Table 1: Comparison of Overall Synthetic Route Performance
| Metric | Domino Radical Bicyclization (New Route) | Traditional Multi-Step Synthesis (Representative) |
| Overall Yield | 11-67%[1][2][3] | Typically 20-40% (Illustrative) |
| Number of Steps | 1 (core spirocycle formation) | 4-6 (Illustrative) |
| Reaction Time | Approx. 3 hours[4] | 24-72 hours (Illustrative) |
| Key Advantage | High convergency, rapid assembly | Utilizes well-established reactions |
| Key Disadvantage | Use of tin reagents, moderate yields | Longer synthesis, lower overall yield |
Table 2: Step-by-Step Comparison (Illustrative)
| Step | New Route: Domino Radical Bicyclization | Traditional Route (Representative) |
| 1 | Domino Radical Bicyclization: Formation of both rings in a single step from an acyclic precursor. | N-alkylation of Pyrrolidinone: Introduction of a functionalized side chain. |
| 2 | - | Dieckmann Condensation: Formation of the cyclopentanone ring. |
| 3 | - | Decarboxylation: Removal of the ester group. |
| 4 | - | Reduction/Amination: Conversion of the ketone to the amine. |
| 5 | - | (Optional) Protection/Deprotection Steps |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the new and traditional synthetic routes.
Caption: Workflow for the Domino Radical Bicyclization synthesis of 2-Azaspiro[4.4]nonane.
Caption: A representative workflow for the traditional multi-step synthesis of 2-Azaspiro[4.4]nonane.
Experimental Protocols
New Route: Domino Radical Bicyclization
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives as described in the literature.[3]
General Procedure for the Synthesis of Spirocycles (Method A):
-
A round-bottom flask is charged with the corresponding oxime ether (1.0 mmol), tributyltin hydride (1.2 mmol), and AIBN (0.25 mmol).
-
Cyclohexane is added to reach a 0.02 M solution.
-
The flask is stoppered with a rubber septum and purged with N₂ or Ar for 30 minutes.
-
The flask is placed into a mineral oil bath preheated to 90 °C.
-
The reaction mixture is stirred until the substrate is consumed, as monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Traditional Route: Multi-Step Synthesis (Representative Protocol)
This protocol represents a generalized, plausible sequence for the synthesis of the 2-azaspiro[4.4]nonane core.
Step 1: N-Alkylation of a Pyrrolidinone Derivative
-
To a solution of a suitable pyrrolidinone derivative in an appropriate solvent (e.g., THF, DMF), a base (e.g., NaH, K₂CO₃) is added at 0 °C.
-
After stirring for a short period, an alkylating agent containing a second ester group (e.g., a halo-diester) is added.
-
The reaction is stirred at room temperature or heated until completion.
-
The reaction is quenched, and the product is extracted and purified.
Step 2: Dieckmann Condensation
-
The product from the previous step is dissolved in a dry, non-polar solvent (e.g., toluene, benzene).
-
A strong base (e.g., sodium ethoxide, potassium tert-butoxide) is added, and the mixture is heated to reflux.
-
The reaction is monitored for the formation of the β-ketoester.
-
Upon completion, the reaction is cooled and neutralized with acid. The product is extracted and purified.
Step 3: Decarboxylation
-
The β-ketoester is heated in the presence of an acid or base in a suitable solvent to induce decarboxylation.
-
The reaction is heated until carbon dioxide evolution ceases.
-
The resulting spirocyclic ketone is isolated and purified.
Step 4: Reductive Amination
-
The spirocyclic ketone is treated with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) in a protic solvent.
-
The reaction is stirred until the imine intermediate is formed and subsequently reduced.
-
The final 2-azaspiro[4.4]nonane product is isolated and purified.
Conclusion
The novel domino radical bicyclization offers a highly convergent and rapid method for the synthesis of the 2-azaspiro[4.4]nonane skeleton, albeit with moderate yields and the use of potentially toxic tin reagents.[1][4] In contrast, traditional multi-step syntheses rely on well-established and robust reactions but are generally longer and less efficient in terms of overall yield. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for certain reagents. The development of new synthetic methodologies, such as the domino radical bicyclization, continues to provide valuable tools for medicinal chemists and drug development professionals.
References
- 1. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate
A comprehensive guide comparing analytical methodologies for the quantification and characterization of 2-Azaspiro[4.4]nonane hemioxalate. This document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methods applicable to the analysis of 2-Azaspiro[4.4]nonane, a secondary amine. Given the limited specific literature on this exact hemioxalate salt, this guide draws upon established methods for analogous secondary and chiral amines to provide a robust framework for researchers, scientists, and drug development professionals.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for chiral separation, desired sensitivity, sample throughput, and environmental impact. While HPLC remains a cornerstone for pharmaceutical analysis, SFC and GC present compelling alternatives with distinct advantages.
Table 1: Comparison of HPLC, SFC, and GC Methods for the Analysis of 2-Azaspiro[4.4]nonane
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Applicability | Broadly applicable to non-volatile and thermally stable compounds. Chiral separations are common with specialized columns.[1][2][3][4][5] | Well-suited for chiral separations and thermally labile compounds. Considered a "greener" alternative to normal-phase HPLC.[6][7][8] | Suitable for volatile and thermally stable compounds. Derivatization is often necessary for amines to increase volatility.[9][10][11] |
| Derivatization | Often required for secondary amines to enhance UV detection or fluorescence. Common reagents include dansyl chloride, FMOC-Cl, and NBD-Cl.[12][13][14] | May not be necessary, as detection can often be achieved with UV or ELSD. | Typically required to improve volatility and peak shape. Common reagents include HFB-Cl and pentafluorobenzamides.[9][10] |
| Mobile Phase | Organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol). | Inert gases (e.g., helium, nitrogen, hydrogen). |
| Analysis Time | Typically 5-30 minutes. | Generally faster than HPLC, often less than 10 minutes.[7] | Can be very fast, especially with modern capillary columns. |
| Resolution | High resolution can be achieved, particularly with UHPLC systems. | Often provides higher efficiency and resolution than HPLC for chiral separations.[15] | Excellent resolution for volatile compounds, especially with capillary columns. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). | UV-Vis, MS, ELSD. | Flame Ionization Detector (FID), MS, Nitrogen-Phosphorus Detector (NPD). |
| Advantages | Robust, versatile, and widely available. Extensive literature and established methods. | Faster separations, reduced organic solvent consumption, and lower backpressure.[15] | High sensitivity and resolution for volatile compounds. GC-MS provides excellent identification capabilities.[16][17] |
| Disadvantages | Higher consumption of organic solvents compared to SFC and GC. Derivatization can add complexity. | Higher initial instrument cost. Less universally available than HPLC. | Limited to volatile and thermally stable analytes. Derivatization can be complex and introduce variability. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar amine compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method describes a reverse-phase HPLC approach with pre-column derivatization for the quantification of 2-Azaspiro[4.4]nonane.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
In a vial, mix 100 µL of the stock solution with 100 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.
-
Add 100 µL of a 1 M sodium bicarbonate buffer (pH 9).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and add 100 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Dilute the final solution with the mobile phase to the desired concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Supercritical Fluid Chromatography (SFC) for Chiral Separation
This method is designed for the chiral separation of 2-Azaspiro[4.4]nonane enantiomers without derivatization.
-
Sample Preparation:
-
Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based)
-
Mobile Phase: Supercritical CO2 and Methanol (with 0.1% diethylamine as an additive)
-
Gradient: 5% to 40% Methanol over 8 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method outlines the analysis of 2-Azaspiro[4.4]nonane via GC-MS after derivatization.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., dichloromethane).
-
To 100 µL of the sample solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.
-
Heat the mixture at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection [mdpi.com]
- 12. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. baua.de [baua.de]
Safety Operating Guide
Proper Disposal Procedures for 2-Azaspiro[4.4]nonane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Azaspiro[4.4]nonane hemioxalate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for hazardous chemical waste disposal and should be adapted to meet local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to an approved waste disposal facility.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Choose a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid. The original container is often a suitable choice if it is not compromised.
-
Waste Identification: Clearly label the waste container with the words "Hazardous Waste."
-
Content Declaration: On the hazardous waste label, accurately identify the contents, including the full chemical name: "this compound." If it is a solution, indicate the solvent and concentration.
-
Secure Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Table 2: Quantitative Data Summary
| Property | Value |
| Physical State | Solid |
| Molecular Formula | C₈H₁₅N · 0.5 C₂H₂O₄ |
| Molecular Weight | 170.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control the Spill: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an absorbent material (e.g., vermiculite, sand) to contain it.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Azaspiro[4.4]nonane hemioxalate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Azaspiro[4.4]nonane hemioxalate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound. The recommendations are based on guidelines for structurally similar compounds.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side shields or goggles | European Standard EN 166 |
| Hand Protection | Protective gloves | Inspect before use for chemical compatibility and integrity |
| Skin and Body Protection | Long-sleeved clothing | To prevent skin contact |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter conforming to EN 143 | Required when concentration levels exceed exposure limits or if ventilation is inadequate |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.
General Handling Practices:
-
Avoid all personal contact, including inhalation.
-
Wear the prescribed personal protective equipment at all times.[1][2]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2]
-
If skin irritation persists, seek medical attention.[2]
-
Remove contaminated clothing.
In Case of Eye Contact:
-
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Get immediate medical attention.[2]
In Case of Ingestion:
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
If not breathing, give artificial respiration.
Spill Response:
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled material and shovel it into a suitable container for disposal.[1]
-
Do not let the product enter drains.
Disposal Plan
-
Dispose of this chemical and its container at an approved waste disposal plant.
-
Follow all federal, state, and local environmental regulations.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
